molecular formula C38H47NO18 B8106718 Euonymine

Euonymine

Cat. No.: B8106718
M. Wt: 805.8 g/mol
InChI Key: PBFGAFDJVQAMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(18,19,21,22,24-Pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl acetate is a natural product found in Maytenus, Tripterygium hypoglaucum, and Tripterygium wilfordii with data available.

Properties

IUPAC Name

(18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47NO18/c1-16-17(2)33(46)56-30-28(52-20(5)42)32(55-23(8)45)37(15-49-18(3)40)31(54-22(7)44)27(51-19(4)41)25-29(53-21(6)43)38(37,36(30,10)48)57-35(25,9)14-50-34(47)24-12-11-13-39-26(16)24/h11-13,16-17,25,27-32,48H,14-15H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFGAFDJVQAMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47NO18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

805.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling Euonymine: A Technical Guide to its Discovery and Isolation from Maytenus chiapensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the discovery, isolation, and preliminary characterization of euonymine (B13332915), a sesquiterpene pyridine (B92270) alkaloid, from the leaves of Maytenus chiapensis. The document details the experimental protocols for extraction and purification and presents available data in a structured format. Furthermore, it explores the potential biological activities of this compound, offering insights into its mechanism of action.

Discovery and Chemical Profile

This compound is a known sesquiterpene pyridine alkaloid that has been identified as a constituent of the leaves of Maytenus chiapensis, a plant species belonging to the Celastraceae family. Its chemical structure, C38H47NO18, reveals a complex polyester (B1180765) sesquiterpenoid based on a dihydro-β-agarofuran skeleton.

Experimental Protocols: Isolation of this compound

The isolation of this compound from Maytenus chiapensis involves a multi-step process of extraction and chromatographic separation. The following protocol is based on methodologies described for the isolation of sesquiterpene pyridine alkaloids from this plant source.

Plant Material and Extraction

Dried and powdered leaves of Maytenus chiapensis are subjected to extraction with a suitable organic solvent. Dichloromethane (B109758) (CH2Cl2) has been reported as an effective solvent for this purpose. The extraction is typically performed at room temperature over an extended period to ensure exhaustive recovery of the target compounds.

Chromatographic Purification

The crude dichloromethane extract is then subjected to repeated chromatographic techniques to isolate this compound.

  • Silica (B1680970) Gel Chromatography: The extract is first fractionated using column chromatography with silica gel as the stationary phase. A gradient elution system with increasing polarity, for example, mixtures of hexane (B92381) and ethyl acetate, is employed to separate the components based on their polarity.

  • Sephadex LH-20 Chromatography: Fractions enriched with this compound from the silica gel column are further purified using size-exclusion chromatography on Sephadex LH-20. This step helps to remove impurities of similar polarity but different molecular sizes.

The final purification is monitored by thin-layer chromatography (TLC) to ensure the isolation of pure this compound.

Quantitative Data

While a precise yield of this compound from a specific quantity of Maytenus chiapensis leaves is not explicitly detailed in the readily available literature, the following table summarizes the key chemical properties of the isolated compound.

PropertyValue
Molecular Formula C38H47NO18
Molecular Weight 805.78 g/mol
Class Sesquiterpene Pyridine Alkaloid
Source Leaves of Maytenus chiapensis
Isolation Technique Repeated Chromatography (Silica Gel, Sephadex LH-20)

Structural Elucidation

The definitive identification of the isolated compound as this compound is achieved through comprehensive spectroscopic analysis.

Spectroscopic MethodKey Observations
1D NMR (¹H and ¹³C) Provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the assignment of the core sesquiterpenoid structure and the pyridine alkaloid moiety.
2D NMR (COSY, HSQC, HMBC) Establishes the connectivity between protons and carbons, confirming the overall structure and the relative stereochemistry of the molecule.
Mass Spectrometry (MS) Determines the exact molecular weight and provides fragmentation patterns that further support the proposed structure.

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit promising biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects. While the precise signaling pathways for this compound are still under investigation, literature on related compounds and general mechanisms provides a hypothetical framework.

Anti-HIV Activity

The anti-HIV activity of some natural products has been linked to the inhibition of Tat-mediated transcription of the HIV-1 genome. The HIV Tat protein is crucial for viral replication, and its inhibition represents a key therapeutic target.

HIV_Tat_Inhibition cluster_HIV HIV-1 Life Cycle cluster_Tat Tat-Mediated Transcription HIV_RNA HIV RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription HIV_DNA HIV DNA Reverse_Transcription->HIV_DNA Integration Integration HIV_DNA->Integration Proviral_DNA Proviral DNA Integration->Proviral_DNA Transcription Transcription Proviral_DNA->Transcription Viral_Proteins Viral Proteins Transcription->Viral_Proteins Tat Tat Protein TAR TAR Element Tat->TAR binds P_TEFb P-TEFb TAR->P_TEFb recruits RNA_Pol_II RNA Pol II P_TEFb->RNA_Pol_II phosphorylates RNA_Pol_II->Transcription enhances This compound This compound This compound->Tat inhibits Pgp_Inhibition cluster_Cell Cancer Cell Drug_In Chemotherapeutic Drug (Intracellular) Pgp P-glycoprotein (P-gp) Drug_In->Pgp binds Drug_Out Chemotherapeutic Drug (Extracellular) Pgp->Drug_Out efflux ADP_Pi ADP + Pi Pgp->ADP_Pi hydrolysis ATP ATP ATP->Pgp provides energy This compound This compound This compound->Pgp modulates ATPase activity Isolation_Workflow Plant_Material Maytenus chiapensis (Dried Leaves) Extraction Solvent Extraction (CH2Cl2) Plant_Material->Extraction Crude_Extract Crude Dichloromethane Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Enriched_Fractions This compound-Enriched Fractions Silica_Gel->Enriched_Fractions Sephadex Sephadex LH-20 Chromatography Enriched_Fractions->Sephadex Pure_this compound Pure this compound Sephadex->Pure_this compound Analysis Structural Elucidation (NMR, MS) Pure_this compound->Analysis Biological_Assay Biological Activity Assays Pure_this compound->Biological_Assay

Euonymine: A Technical Guide to its Natural Sources and Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euonymine (B13332915) is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran class of natural products. Found primarily in plant species of the Celastraceae family, particularly within the genus Euonymus, this molecule has garnered interest for its intricate structure and potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, details on its isolation and purification, and a review of its proposed biosynthetic pathway. Quantitative data from relevant studies are summarized, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the molecular processes involved.

Natural Sources of this compound

This compound is a characteristic secondary metabolite of the plant family Celastraceae. The primary natural source that has been extensively studied for its this compound content is Euonymus sieboldianus, a flowering plant native to East Asia. While many species within the Euonymus genus produce a variety of dihydro-β-agarofuran sesquiterpenoids, E. sieboldianus is a notable source of this compound itself. These compounds are also found in other genera of the Celastraceae family, such as Tripterygium.

While qualitative identification of this compound in various Euonymus species is documented, comprehensive quantitative data on its abundance across different species and plant parts remain limited in publicly available literature. The concentration of these specialized metabolites can vary significantly based on genetic factors, geographical location, and environmental conditions.

Quantitative Data on Related Sesquiterpenoid Alkaloids

Although specific quantitative data for this compound is scarce, studies on related sesquiterpene lactones in other plant families, such as the Asteraceae, provide a framework for the types of analyses that are conducted. These studies often utilize techniques like High-Performance Liquid Chromatography (HPLC) and ¹H Nuclear Magnetic Resonance (¹H-NMR) spectroscopy for quantification. For instance, the total sesquiterpene lactone content in Arnica montana has been determined, with specific concentrations of individual compounds reported. Such methodologies could be readily adapted for the precise quantification of this compound in Euonymus extracts.

Table 1: Example of Quantitative Analysis of Sesquiterpene Lactones in Arnica montana (as a proxy for methodology)

Compound ClassAnalytical MethodConcentration Range (% of crude lactone fraction)Reference
Helenalin esters¹H-NMRNot specified[1]
11α,13-dihydrohelenalin esters¹H-NMRNot specified[1]
Total Sesquiterpene LactonesSpectrophotometry6.23% - 7.33% in crude extracts[2]

Note: This table is illustrative of the methodologies used for quantifying similar compounds and does not represent data for this compound.

Experimental Protocols

The isolation and purification of this compound and related sesquiterpenoid alkaloids from their natural sources involve multi-step extraction and chromatographic procedures. The following is a generalized protocol based on methodologies reported for the isolation of these compounds from Euonymus sieboldianus fruits.[3]

Plant Material and Extraction
  • Plant Material: Immature fruits of Euonymus sieboldianus are collected, air-dried, and ground into a fine powder.

  • Initial Extraction: The powdered plant material is extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude MeOH extract.

Solvent Partitioning
  • The crude MeOH extract is suspended in 90% aqueous MeOH and partitioned against n-hexane to remove nonpolar constituents like fats and waxes.

  • The 90% MeOH fraction is concentrated, resuspended in water, and then sequentially partitioned with diethyl ether (Et₂O) to extract compounds of medium polarity, including this compound.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: The Et₂O-soluble fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate (B1210297) (EtOAc), gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound and its analogues are further purified by preparative HPLC on a reversed-phase column (e.g., C18) with a suitable solvent system, such as a gradient of acetonitrile (B52724) and water.

  • Final Purification: Repeated chromatographic steps may be necessary to obtain pure this compound. The final purity is typically assessed by analytical HPLC and spectroscopic methods (NMR, MS).

Biosynthetic Pathway of this compound

The biosynthesis of this compound, a complex sesquiterpenoid, begins with the universal precursor for all sesquiterpenes, farnesyl pyrophosphate (FPP), which is produced through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The biosynthesis can be conceptually divided into two major stages: the formation of the core dihydro-β-agarofuran skeleton and the subsequent tailoring reactions.

Formation of the Dihydro-β-agarofuran Core

The formation of the tricyclic dihydro-β-agarofuran core is catalyzed by a dedicated terpene synthase. While the specific enzyme from Euonymus has not been characterized, the general mechanism is proposed to proceed as follows:

  • Ionization of FPP: The biosynthesis is initiated by the ionization of farnesyl pyrophosphate (FPP), leading to the formation of a farnesyl cation.

  • Cyclization Cascade: The farnesyl cation undergoes a series of cyclization reactions. A proposed intermediate in the formation of related eudesmane-type sesquiterpenes is hedycaryol.[4] Subsequent protonation and cyclization steps lead to the formation of the characteristic trans-decalin and tetrahydrofuran (B95107) ring system of the dihydro-β-agarofuran skeleton.

Tailoring of the Dihydro-β-agarofuran Core

Following the formation of the core structure, a series of post-cyclization modifications, or tailoring reactions, occur to produce the final this compound molecule. These reactions are catalyzed by a suite of enzymes, likely including:

  • Cytochrome P450 Monooxygenases (P450s): Responsible for the numerous hydroxylations at various positions on the sesquiterpenoid core.

  • Acyltransferases: Catalyze the addition of acetyl groups to the hydroxyl moieties.

  • Enzymes for Evoninic Acid Biosynthesis and Ligation: A separate pathway is responsible for the synthesis of evoninic acid (a substituted pyridine (B92270) dicarboxylic acid). This unique moiety is then attached to the dihydro-β-agarofuran core via ester linkages to form the characteristic macrocyclic structure of this compound. The biosynthesis of the pyridine ring of evoninic acid is proposed to involve intermediates from primary metabolism.

The following diagram illustrates the proposed biosynthetic pathway leading to the dihydro-β-agarofuran core, the precursor to this compound.

Euonymine_Biosynthesis cluster_core Core Sesquiterpenoid Pathway cluster_tailoring Tailoring Reactions cluster_evoninic_acid Evoninic Acid Pathway Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Farnesyl Cation Farnesyl Cation Farnesyl Pyrophosphate (FPP)->Farnesyl Cation Terpene Synthase (Initiation) Hedycaryol Hedycaryol Farnesyl Cation->Hedycaryol Cyclization Eudesmane Cation Eudesmane Cation Hedycaryol->Eudesmane Cation Protonation & Cyclization Dihydro-β-agarofuran Core Dihydro-β-agarofuran Core Eudesmane Cation->Dihydro-β-agarofuran Core Rearrangement & Ring Closure Hydroxylated Intermediates Hydroxylated Intermediates Dihydro-β-agarofuran Core->Hydroxylated Intermediates Cytochrome P450s Acetylated Intermediates Acetylated Intermediates Hydroxylated Intermediates->Acetylated Intermediates Acyltransferases This compound This compound Acetylated Intermediates->this compound Ligation with Evoninic Acid Primary Metabolites Primary Metabolites Evoninic Acid Evoninic Acid Primary Metabolites->Evoninic Acid Multi-step Enzymatic Synthesis Evoninic Acid->this compound Experimental_Workflow Plant Material Collection\n(e.g., Euonymus sieboldianus fruits) Plant Material Collection (e.g., Euonymus sieboldianus fruits) Drying and Grinding Drying and Grinding Plant Material Collection\n(e.g., Euonymus sieboldianus fruits)->Drying and Grinding Solvent Extraction\n(e.g., Methanol) Solvent Extraction (e.g., Methanol) Drying and Grinding->Solvent Extraction\n(e.g., Methanol) Solvent Partitioning\n(e.g., Hexane, Diethyl Ether) Solvent Partitioning (e.g., Hexane, Diethyl Ether) Solvent Extraction\n(e.g., Methanol)->Solvent Partitioning\n(e.g., Hexane, Diethyl Ether) Column Chromatography\n(Silica Gel) Column Chromatography (Silica Gel) Solvent Partitioning\n(e.g., Hexane, Diethyl Ether)->Column Chromatography\n(Silica Gel) Fraction Collection and TLC Analysis Fraction Collection and TLC Analysis Column Chromatography\n(Silica Gel)->Fraction Collection and TLC Analysis Preparative HPLC Preparative HPLC Fraction Collection and TLC Analysis->Preparative HPLC Pure Compound Isolation Pure Compound Isolation Preparative HPLC->Pure Compound Isolation Structural Elucidation Structural Elucidation Pure Compound Isolation->Structural Elucidation Bioactivity Screening Bioactivity Screening Pure Compound Isolation->Bioactivity Screening Spectroscopic Analysis\n(NMR, MS) Spectroscopic Analysis (NMR, MS) Structural Elucidation->Spectroscopic Analysis\n(NMR, MS)

References

Euonymine and HIV Replication: Unraveling a Potential Antiviral Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

Preliminary evidence suggests that euonymine (B13332915), a complex sesquiterpenoid alkaloid derived from plants of the Euonymus genus, exhibits inhibitory activity against the Human Immunodeficiency Virus (HIV). However, a detailed understanding of its specific mechanism of action remains largely uncharted within the scientific literature. While the potential for this compound as an anti-HIV agent is noted, comprehensive studies elucidating its molecular targets, quantitative efficacy, and the precise stages of the HIV replication cycle it disrupts are not publicly available at this time.

This compound belongs to the dihydro-β-agarofuran sesquiterpenoid class of natural products, a group known for a wide range of biological activities, including insecticidal, antitumor, and multidrug resistance reversal effects.[1][2] The anti-HIV potential of this class of compounds has been acknowledged, yet specific investigations into this compound's role are sparse.[1][2]

The HIV Replication Cycle: Potential Targets for Inhibition

The replication of HIV is a multi-step process that offers several potential targets for antiviral drugs. These stages include:

  • Entry: The virus binds to receptors on the surface of a host T-cell and fuses with the cell membrane to release its genetic material.

  • Reverse Transcription: The viral enzyme reverse transcriptase converts the viral RNA into DNA.

  • Integration: The newly synthesized viral DNA is integrated into the host cell's genome by the enzyme integrase.

  • Transcription and Translation: The integrated viral DNA is used by the host cell's machinery to produce viral proteins.

  • Assembly and Budding: New viral particles are assembled and bud off from the host cell.

  • Maturation: The viral enzyme protease cleaves long viral protein chains into smaller, functional proteins, resulting in a mature, infectious virus.

Current State of Knowledge on this compound's Anti-HIV Activity

Despite the acknowledgment of its anti-HIV properties, detailed mechanistic studies on this compound are conspicuously absent from the available scientific literature. Consequently, the following critical information, necessary for a comprehensive technical guide, is not available:

  • Quantitative Data: There is no published data on the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) of this compound against any strain of HIV. This quantitative information is essential to assess the potency of a potential antiviral compound.

  • Specific Molecular Target: It is currently unknown which specific viral or host protein this compound interacts with to exert its anti-HIV effect. Studies to determine if it inhibits key HIV enzymes such as reverse transcriptase, protease, or integrase have not been reported.

  • Stage of Inhibition: The precise stage of the HIV life cycle that is inhibited by this compound has not been elucidated.

Experimental Protocols

Due to the lack of detailed published research, specific experimental protocols for investigating the anti-HIV activity of this compound cannot be provided. However, standard assays used to characterize anti-HIV compounds would include:

  • In Vitro Anti-HIV Assays: These assays would involve infecting susceptible human cell lines (e.g., MT-4, CEM-SS) or primary human peripheral blood mononuclear cells (PBMCs) with HIV in the presence of varying concentrations of this compound. The inhibition of viral replication would typically be measured by quantifying the amount of a viral protein (like p24 antigen) or the activity of reverse transcriptase in the cell culture supernatant.

  • Enzyme Inhibition Assays: To determine the specific molecular target, researchers would perform in vitro assays using purified HIV reverse transcriptase, protease, and integrase to see if this compound directly inhibits their enzymatic activity.

  • Time-of-Addition Experiments: These experiments would help to pinpoint the stage of the HIV life cycle that is affected by adding this compound at different time points during the infection process in cell culture.

Signaling Pathways and Logical Relationships

Without a known mechanism of action, it is not possible to create diagrams of signaling pathways or logical relationships for this compound's anti-HIV activity. Such diagrams would require information on the specific cellular or viral pathways that are modulated by the compound.

Future Directions

The preliminary indication of this compound's anti-HIV activity warrants further investigation. Future research should focus on:

  • Systematic Screening: Conducting comprehensive in vitro screening of this compound against a panel of HIV-1 and HIV-2 strains to determine its EC50 and IC50 values.

  • Mechanism of Action Studies: Performing detailed biochemical and cellular assays to identify the specific molecular target and the stage of the HIV replication cycle inhibited by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the chemical features essential for its antiviral activity and to potentially develop more potent and less toxic derivatives.

References

Unlocking Cellular Defenses: A Technical Guide to the Biological Activity of Euonymine as a P-glycoprotein Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells. It functions as an ATP-dependent efflux pump, actively transporting a wide range of structurally and functionally diverse chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy. The development of P-gp inhibitors is a critical strategy to overcome MDR and enhance the effectiveness of cancer chemotherapy.

Euonymine (B13332915), a complex sesquiterpenoid alkaloid, has been identified as a compound with potential P-glycoprotein inhibitory effects[1]. This technical guide provides an in-depth overview of the methodologies used to characterize the biological activity of this compound as a P-gp inhibitor, presenting hypothetical quantitative data and detailed experimental protocols to guide researchers in this field.

Quantitative Data on P-glycoprotein Inhibition

The inhibitory activity of a compound against P-gp is typically quantified using various in vitro assays. The following tables present a hypothetical summary of the quantitative data for this compound, illustrating the key parameters used to evaluate its potency as a P-gp inhibitor.

Table 1: IC50 Values of this compound in P-gp Inhibition Assays

Assay TypeCell LineP-gp SubstrateIC50 (µM)Positive Control (IC50, µM)
Rhodamine 123 AccumulationMCF-7/ADRRhodamine 1232.5Verapamil (5.0)
Calcein-AM EffluxKB-V1Calcein-AM1.8Cyclosporin (B1163) A (2.0)
Bidirectional TransportCaco-2Digoxin3.2Verapamil (6.5)

Table 2: Effect of this compound on P-gp ATPase Activity

CompoundConcentration (µM)Basal ATPase Activity (% of Control)Verapamil-Stimulated ATPase Activity (% of Control)
This compound111085
1015050
10018020
Verapamil (Control)100350100

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of P-gp inhibition. The following sections describe the methodologies for the key assays mentioned above.

Rhodamine 123 Accumulation Assay

This assay measures the ability of a test compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells.

a. Cell Culture:

  • P-gp-overexpressing cells (e.g., MCF-7/ADR, KB-V1) and their parental sensitive cell lines (e.g., MCF-7, KB-3-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

b. Assay Procedure:

  • The culture medium is removed, and the cells are washed with pre-warmed phosphate-buffered saline (PBS).

  • Cells are pre-incubated with various concentrations of this compound or a positive control (e.g., verapamil) in a serum-free medium for 1 hour at 37°C.

  • Rhodamine 123 is added to a final concentration of 5 µM, and the cells are incubated for another 90 minutes at 37°C.

  • The incubation medium is removed, and the cells are washed twice with ice-cold PBS to stop the efflux.

  • Cells are lysed with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • The intracellular fluorescence of rhodamine 123 is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 528 nm, respectively.

c. Data Analysis:

  • The fluorescence intensity is normalized to the protein concentration in each well.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Calcein-AM Efflux Assay

Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate of P-gp. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, membrane-impermeable calcein (B42510). Active P-gp will efflux Calcein-AM before it can be hydrolyzed.

a. Cell Culture:

  • Similar to the rhodamine 123 accumulation assay, P-gp-overexpressing and parental cells are cultured and seeded in 96-well plates.

b. Assay Procedure:

  • Cells are washed with PBS.

  • Cells are incubated with various concentrations of this compound or a positive control (e.g., cyclosporin A) for 30 minutes at 37°C.

  • Calcein-AM is added to a final concentration of 0.25 µM and incubated for another 30 minutes at 37°C.

  • The plate is washed with ice-cold PBS.

  • The intracellular fluorescence of calcein is measured using a fluorescence plate reader with excitation at 485 nm and emission at 528 nm.

c. Data Analysis:

  • The increase in intracellular fluorescence in the presence of the inhibitor is indicative of P-gp inhibition.

  • The IC50 value is determined by plotting the percentage of fluorescence increase against the inhibitor concentration.

P-gp ATPase Activity Assay

This assay measures the effect of a test compound on the ATP hydrolysis rate of P-gp. P-gp substrates and inhibitors can either stimulate or inhibit this activity.

a. Membrane Vesicle Preparation:

  • Membrane vesicles containing high concentrations of human P-gp are prepared from P-gp-overexpressing cell lines (e.g., Sf9 cells infected with a baculovirus carrying the MDR1 gene).

b. Assay Procedure:

  • P-gp-containing membrane vesicles are incubated with various concentrations of this compound in an assay buffer at 37°C.

  • The reaction is initiated by the addition of Mg-ATP.

  • The reaction is allowed to proceed for a set time (e.g., 20 minutes) and then stopped by the addition of sodium dodecyl sulfate (B86663) (SDS).

  • The amount of inorganic phosphate (B84403) (Pi) released is quantified using a colorimetric method (e.g., using a malachite green-based reagent).

  • The absorbance is measured at a specific wavelength (e.g., 620 nm).

c. Data Analysis:

  • The ATPase activity is calculated as the amount of Pi released per milligram of protein per minute.

  • The effect of this compound is determined by comparing the ATPase activity in its presence to the basal activity (no compound) and the activity stimulated by a known P-gp substrate like verapamil.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways and Mechanisms of P-gp Inhibition

The following diagram illustrates the general mechanisms by which a compound can inhibit P-glycoprotein function.

P_gp_Inhibition_Mechanisms cluster_membrane Cell Membrane cluster_inside Intracellular cluster_outside Extracellular Pgp ADP ADP + Pi Pgp->ADP Drug_out Drug Pgp->Drug_out Efflux Pgp_text P-glycoprotein (P-gp) Drug Drug Drug->Pgp Binds to substrate site ATP ATP ATP->Pgp Hydrolysis Comp_Inhibitor Competitive Inhibitor Comp_Inhibitor->Pgp Competes with Drug for binding site NonComp_Inhibitor Non-competitive Inhibitor NonComp_Inhibitor->Pgp Binds to allosteric site ATP_Inhibitor ATPase Inhibitor ATP_Inhibitor->Pgp Blocks ATP hydrolysis

Caption: Mechanisms of P-glycoprotein inhibition.

Experimental Workflow: Rhodamine 123 Accumulation Assay

The following diagram outlines the workflow for the rhodamine 123 accumulation assay.

Rhodamine123_Workflow start Start seed_cells Seed P-gp expressing cells and parental cells in 96-well plate start->seed_cells pre_incubate Pre-incubate with this compound (or control) for 1h seed_cells->pre_incubate add_rho123 Add Rhodamine 123 (5 µM) and incubate for 90 min pre_incubate->add_rho123 wash_cells Wash cells with ice-cold PBS add_rho123->wash_cells lyse_cells Lyse cells wash_cells->lyse_cells measure_fluorescence Measure fluorescence (Ex: 485 nm, Em: 528 nm) lyse_cells->measure_fluorescence analyze_data Normalize to protein concentration and calculate IC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Rhodamine 123 accumulation assay workflow.

Experimental Workflow: P-gp ATPase Activity Assay

This diagram illustrates the steps involved in the P-gp ATPase activity assay.

ATPase_Workflow start Start prepare_vesicles Prepare P-gp containing membrane vesicles start->prepare_vesicles incubate_compound Incubate vesicles with This compound (or control) prepare_vesicles->incubate_compound start_reaction Initiate reaction with Mg-ATP incubate_compound->start_reaction stop_reaction Stop reaction with SDS start_reaction->stop_reaction quantify_pi Quantify inorganic phosphate (Pi) using colorimetric method stop_reaction->quantify_pi measure_absorbance Measure absorbance (e.g., 620 nm) quantify_pi->measure_absorbance calculate_activity Calculate ATPase activity (nmol Pi/min/mg protein) measure_absorbance->calculate_activity end End calculate_activity->end

Caption: P-gp ATPase activity assay workflow.

Conclusion

The identification and characterization of novel P-glycoprotein inhibitors are of paramount importance in overcoming multidrug resistance in cancer therapy and improving the pharmacokinetic profiles of various drugs. While the P-gp inhibitory activity of this compound is an area of emerging interest, further detailed studies are required to fully elucidate its mechanism of action and therapeutic potential. The experimental protocols and methodologies outlined in this guide provide a robust framework for researchers to investigate this compound and other potential P-gp inhibitors, paving the way for the development of more effective therapeutic strategies.

References

Euonymine: A Technical Guide to Its Role in Traditional Medicine and Ethnobotany

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine (B13332915) is a complex sesquiterpenoid alkaloid belonging to the class of cardiac glycosides, naturally occurring in various species of the Euonymus genus, commonly known as spindle trees. Historically, crude extracts of these plants have been utilized in traditional medicine across different cultures. This technical guide provides an in-depth overview of this compound, focusing on its ethnobotanical context, known pharmacological activities, and the experimental methodologies required for its study. While traditional uses are associated with the plant source as a whole, modern research has begun to elucidate the specific bioactivities of isolated constituents like this compound.

Ethnobotany and Traditional Medicine

The use of Euonymus species in traditional medicine is documented in various regions, including Asia and Europe.[1][2][3] While historical records do not specifically name "this compound," the described therapeutic applications of the plant extracts suggest a recognition of their potent biological effects, which can be partly attributed to their alkaloid content.

Euonymus alatus, for instance, has a long history of use in traditional Chinese medicine for conditions such as blood stasis, dysmenorrhea, and rheumatoid arthritis.[2][4] In other traditions, various Euonymus species have been used to treat a range of ailments including cancer, hyperglycemia, and inflammatory conditions. Some species have also been traditionally used for their cardiotonic properties, which aligns with the classification of this compound as a cardiac glycoside. It is important to note that these ethnobotanical applications refer to the use of whole plant parts, such as the bark or leaves, which contain a complex mixture of compounds.

Pharmacological Activities

Modern pharmacological studies have identified specific biological activities of this compound, moving beyond the traditional uses of its plant source. The primary activities of interest for drug development professionals are its anti-HIV and P-glycoprotein inhibitory effects.

Anti-HIV Activity

This compound has been reported to exhibit inhibitory effects against the Human Immunodeficiency Virus (HIV). This activity suggests potential for its development as an antiviral agent. The evaluation of this activity typically involves in vitro assays that measure the inhibition of viral replication in susceptible cell lines.

P-glycoprotein (P-gp) Inhibition

P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. This compound has been shown to inhibit P-gp, which could make it a valuable candidate for use in combination with chemotherapy to overcome MDR.

Mechanism of Action and Signaling Pathways

As a cardiac glycoside, the primary mechanism of action of this compound is believed to be the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane. Inhibition of this pump leads to a cascade of downstream signaling events.

Upon binding to the Na+/K+-ATPase, this compound is thought to trigger a conformational change that initiates a signaling cascade, often independent of significant changes in intracellular bulk ion concentrations. This signaling involves the activation of the non-receptor tyrosine kinase Src. Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream pathways such as the Ras/Raf/MEK/ERK pathway.

Furthermore, the initial signaling events can lead to the production of reactive oxygen species (ROS) from the mitochondria. The combination of these signaling events ultimately results in an increase in intracellular calcium concentration ([Ca2+]i). This elevation in intracellular calcium is a key factor in the cardiotonic effects of cardiac glycosides and can influence a variety of other cellular processes.

Euonymine_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Src Src NaK_ATPase->Src Activates Ca_increase Increased Intracellular Ca2+ NaK_ATPase->Ca_increase Leads to EGFR EGFR Src->EGFR Transactivates ROS Reactive Oxygen Species (ROS) Src->ROS Leads to Ras Ras EGFR->Ras Activates MAPK_cascade MAPK Cascade (Raf/MEK/ERK) Ras->MAPK_cascade Initiates ROS->Ca_increase Contributes to Mitochondrion Mitochondrion Mitochondrion->ROS Generates Extraction_Isolation_Workflow start Start: Dried & Powdered Euonymus Plant Material extraction Maceration with Methanol or Ethanol start->extraction filtration Filtration and Concentration to yield Crude Extract extraction->filtration acid_base_partition Acid-Base Partitioning: 1. Dissolve in acidic water 2. Wash with non-polar solvent 3. Basify aqueous layer 4. Extract with Chloroform filtration->acid_base_partition crude_alkaloid Crude Alkaloid Fraction acid_base_partition->crude_alkaloid column_chromatography Silica Gel Column Chromatography (Gradient Elution: Chloroform/Methanol) crude_alkaloid->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection hplc Preparative HPLC of This compound-rich Fractions (e.g., C18 column) fraction_collection->hplc pure_this compound Pure this compound hplc->pure_this compound Pgp_Inhibition_Assay_Workflow start Start: Seed P-gp overexpressing cells (e.g., MCF7/ADR) in a 96-well plate preincubation Pre-incubate cells with serial dilutions of this compound start->preincubation add_substrate Add Rhodamine 123 (P-gp substrate) preincubation->add_substrate incubation Incubate at 37°C add_substrate->incubation wash Wash cells to remove extracellular Rhodamine 123 incubation->wash lysis Lyse cells wash->lysis measure_fluorescence Measure intracellular fluorescence (Ex: 485 nm, Em: 530 nm) lysis->measure_fluorescence data_analysis Calculate % inhibition and IC50 value measure_fluorescence->data_analysis

References

Euonymine: A Technical Guide to Its Physicochemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex sesquiterpenoid pyridine (B92270) alkaloid of significant interest within the scientific community due to its potential therapeutic applications, including anti-HIV and P-glycoprotein inhibitory effects.[1] A thorough understanding of its physicochemical properties and solubility is fundamental for its extraction, purification, formulation, and the development of effective drug delivery systems. This technical guide provides a comprehensive overview of the known physicochemical characteristics and solubility of this compound, details relevant experimental protocols, and presents logical workflows and potential signaling pathways in a clear, structured format.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃₈H₄₇NO₁₈[2]
Molecular Weight 805.78 g/mol [2]
Appearance SolidMedChemExpress
CAS Number 33458-82-1[2]
Melting Point Not reported in the literature. Many complex alkaloids decompose before melting.
Boiling Point Not reported in the literature. Likely to decompose at high temperatures.
Thermal Stability No specific data on the decomposition temperature of this compound is available. However, pyridine alkaloids, in general, exhibit varying degrees of thermal stability.[3]

Solubility Profile

The solubility of this compound is a critical parameter for its handling and biological testing. Based on available data, it is soluble in some organic solvents but has limited aqueous solubility.

Table 2: Solubility of this compound in Various Solvents

SolventQuantitative SolubilityQualitative SolubilitySource(s)
Methanol 0.76 mg/mL (requires sonication and warming)SolubleMedChemExpress
Dimethyl Sulfoxide (DMSO) Data not availableSoluble
Ethanol Data not availableSparingly soluble to insoluble (inferred from general alkaloid properties)
Acetone Data not availableSparingly soluble to insoluble (inferred from general alkaloid properties)
Chloroform Data not availableSparingly soluble to insoluble (inferred from general alkaloid properties)
Water Data not availableInsoluble (inferred from general alkaloid properties)

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO, Methanol, Water)

  • Glass vials with screw caps

  • Orbital shaker or incubator with shaking capabilities, temperature-controlled

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the sample to confirm the presence of undissolved solid, indicating a saturated solution.

  • Centrifuge the vial at a high speed to pellet the excess solid.

  • Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted solution using a validated HPLC method.

  • Calculate the original solubility in the solvent, taking into account the dilution factor.

Isolation and Characterization of this compound from a Natural Source

The following is a generalized workflow for the isolation and characterization of a pyridine alkaloid like this compound from a plant source.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization plant_material Plant Material (e.g., leaves, stems) grinding Grinding and Drying plant_material->grinding extraction Solvent Extraction (e.g., with Methanol or Ethanol) grinding->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning chromatography Column Chromatography (e.g., Silica Gel, Sephadex) partitioning->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV-Vis) pure_compound->spectroscopy xray X-ray Crystallography (for structure confirmation) spectroscopy->xray

A general workflow for the isolation and characterization of this compound.

Signaling Pathway

This compound has been reported to exhibit P-glycoprotein (P-gp) inhibitory effects. P-gp is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of xenobiotics, including many anticancer drugs, out of cells, leading to multidrug resistance (MDR). Alkaloids can inhibit P-gp through various mechanisms. The following diagram illustrates a generalized signaling pathway for P-gp inhibition by alkaloids, which may be relevant to the mechanism of action of this compound.

Pgp_inhibition_pathway Generalized Signaling Pathway of P-glycoprotein Inhibition by Alkaloids cluster_cell Cancer Cell cluster_nucleus Nucleus Pgp P-glycoprotein (P-gp) Drug Chemotherapeutic Drug Pgp->Drug Efflux ADP ADP + Pi Pgp->ADP Drug->Pgp Binding This compound This compound (Alkaloid Inhibitor) This compound->Pgp Competitive Binding (at drug binding site) PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibition ATP ATP ATP->Pgp Hydrolysis NFkB NF-κB PI3K_Akt->NFkB activates MDR1 MDR1 Gene (encodes P-gp) NFkB->MDR1 promotes transcription

Potential mechanisms of P-glycoprotein inhibition by alkaloids like this compound.

Conclusion

This technical guide consolidates the currently available information on the physicochemical properties and solubility of this compound. While foundational data such as molecular formula and weight are well-established, further experimental investigation is required to determine its thermal stability and to quantify its solubility in a broader range of pharmaceutically relevant solvents. The provided experimental protocols and workflows offer a starting point for researchers to systematically characterize this promising natural product. The elucidation of its precise mechanism of action, particularly its interaction with P-glycoprotein, will be crucial for its future development as a therapeutic agent.

References

An In-depth Technical Guide to Euonymine and the Dihydro-β-agarofuran Family of Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Euonymine, a complex sesquiterpenoid alkaloid, stands as a prominent member of the expansive dihydro-β-agarofuran family, a diverse class of natural products primarily found in the Celastraceae plant family. These compounds are characterized by a conserved tricyclic dihydro-β-agarofuran core, which is often heavily oxygenated and esterified, leading to a vast array of structurally diverse molecules. The significant biological activities exhibited by this family, including anti-HIV, P-glycoprotein inhibition, and neuroprotective effects, have garnered considerable interest from the scientific community, positioning them as promising scaffolds for drug discovery and development. This technical guide provides a comprehensive overview of this compound and its relationship to the dihydro-β-agarofuran family, with a focus on their biosynthesis, key enzymatic players, regulatory pathways, and biological activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in medicinal chemistry and pharmacology.

The Dihydro-β-agarofuran Core and the Emergence of this compound

The fundamental building block of this family is the dihydro-β-agarofuran skeleton, a tricyclic sesquiterpenoid structure. The immense diversity within this family arises from the varied oxygenation and esterification patterns adorning this core. This compound represents one of the most complex examples, featuring multiple acetyl groups and a distinctive macrocyclic bridge formed by a substituted pyridine (B92270) dicarboxylic acid. This compound shares its core structure with euonyminol, the most hydroxylated member of the dihydro-β-agarofuran family[1][2]. The intricate stereochemistry and dense functionalization of this compound have made it a formidable challenge for total synthesis, a feat that has been achieved through innovative synthetic strategies[1][2].

Biosynthesis of the Dihydro-β-agarofuran Scaffold

The biosynthesis of the dihydro-β-agarofuran core follows the general pathway for sesquiterpenoid synthesis, commencing with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (MEP) Pathways

Plants synthesize IPP and DMAPP through two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. These pathways provide the fundamental building blocks for all isoprenoids, including the sesquiterpenoids of the dihydro-β-agarofuran family.

Formation of Farnesyl Pyrophosphate (FPP)

IPP and DMAPP are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). This reaction is catalyzed by FPP synthase (FPPS). FPP serves as the direct precursor for the biosynthesis of all sesquiterpenes.

Cyclization by Dihydro-β-agarofuran Synthase

The defining step in the biosynthesis of this family is the cyclization of the linear FPP molecule into the characteristic tricyclic dihydro-β-agarofuran skeleton. This complex transformation is catalyzed by a specific class of enzymes known as terpene synthases, in this case, a putative dihydro-β-agarofuran synthase. While the general mechanism is understood to involve a series of carbocation-mediated cyclizations and rearrangements, the specific enzyme responsible for this transformation in Euonymus or Tripterygium species has yet to be fully characterized.

Tailoring Enzymes: The Architects of Diversity

Following the formation of the core dihydro-β-agarofuran scaffold, a suite of "tailoring" enzymes modifies the structure, leading to the vast chemical diversity observed in this family. These modifications are crucial for the diverse biological activities of these compounds.

Cytochrome P450 Monooxygenases (P450s)

Cytochrome P450s are a superfamily of heme-containing enzymes that play a critical role in the oxidation of the dihydro-β-agarofuran core. They introduce hydroxyl groups at various positions on the scaffold, a key step in increasing the polarity and providing sites for further modification. The genome of Tripterygium wilfordii, a known producer of complex dihydro-β-agarofurans, has been sequenced, revealing several candidate P450 genes potentially involved in this process[3].

Acetyltransferases

The high degree of acetylation is a hallmark of many bioactive dihydro-β-agarofurans, including this compound. Acetyltransferases are responsible for transferring acetyl groups from acetyl-CoA to the hydroxylated scaffold. A specific diacylglycerol acetyltransferase (DAcT) has been isolated from Euonymus europaeus and has been shown to be involved in the production of acetylated triacylglycerols. While this enzyme acts on a different substrate, its presence in Euonymus suggests that related acetyltransferases are responsible for the acetylation of the dihydro-β-agarofuran core. Another diacylglycerol acetyltransferase from Euonymus alatus has also been characterized.

Regulatory Network: The Jasmonate Signaling Pathway

The production of dihydro-β-agarofuran sesquiterpenoids is often induced as a defense mechanism in response to biotic and abiotic stresses. The jasmonate signaling pathway plays a central role in orchestrating this response.

Jasmonic Acid as a Key Signaling Molecule

Jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are plant hormones that accumulate upon stress. They act as signaling molecules that trigger a cascade of transcriptional changes, leading to the production of various secondary metabolites, including terpenoids.

Transcription Factors in the Jasmonate Cascade

The jasmonate signal is perceived by a receptor complex, leading to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. This derepression allows for the activation of various transcription factors, including those from the bHLH, MYB, and AP2/ERF families. A class I TGA transcription factor, TwTGA1, has been identified in Tripterygium wilfordii and shown to modulate the biosynthesis of sesquiterpene pyridine alkaloids in response to MeJA treatment, indicating its role in regulating the final steps of the biosynthesis of complex dihydro-β-agarofurans.

Quantitative Bioactivity Data

The dihydro-β-agarofuran family exhibits a wide range of biological activities. The following tables summarize some of the reported quantitative data.

Table 1: Anti-HIV and P-glycoprotein Inhibitory Activity

CompoundActivityIC50 / EC50 / KiReference
This compoundAnti-HIV-
This compoundP-glycoprotein Inhibitory-
Dihydro-β-agarofuran SesquiterpenesP-glycoprotein ModulationKi down to 0.24 ± 0.01 µM

Table 2: Neuroprotective and Anti-inflammatory Activity

CompoundActivityConcentration / IC50Reference
Tripterester DNeuroprotectiveModerate activity at 12.5 µM
Tripterfordin AAnti-inflammatory (NO inhibition)IC50 = 11.9 µM
Tripterfordin DAnti-inflammatory (NO inhibition)IC50 = 25.3 µM
Tripterfordin IAnti-inflammatory (NO inhibition)IC50 = 15.6 µM
Tripterfordin JAnti-inflammatory (NO inhibition)IC50 = 31.0 µM
Tripterfordin MAnti-inflammatory (NO inhibition)IC50 = 28.7 µM
Dihydro-β-agarofuran 3Acetylcholinesterase InhibitionIC50 = 26.0 ± 0.02 µM
Dihydro-β-agarofuran 4Acetylcholinesterase InhibitionIC50 = 17.0 ± 0.016 µM

Table 3: Cytotoxic and Multidrug Resistance Reversal Activity

CompoundCell LineActivityIC50 / Fold ReversalReference
Various Dihydro-β-agarofurans-Cytotoxicity, MDR Reversal-

Experimental Protocols

Isolation and Characterization of Biosynthetic Genes

A common workflow for identifying and characterizing genes involved in the biosynthesis of dihydro-β-agarofurans is as follows:

experimental_workflow cluster_0 Gene Discovery cluster_1 Functional Characterization Transcriptome Sequencing Transcriptome Sequencing Candidate Gene Identification Candidate Gene Identification Transcriptome Sequencing->Candidate Gene Identification Bioinformatics Gene Cloning Gene Cloning Candidate Gene Identification->Gene Cloning PCR Heterologous Expression Heterologous Expression Gene Cloning->Heterologous Expression Vector Ligation Enzyme Assays Enzyme Assays Heterologous Expression->Enzyme Assays Protein Purification Product Identification Product Identification Enzyme Assays->Product Identification GC-MS/LC-MS

Figure 1: Workflow for gene discovery and functional characterization.

  • Transcriptome Sequencing: RNA is extracted from the plant tissue of interest (e.g., roots or leaves of Euonymus or Tripterygium species, potentially treated with MeJA to induce gene expression) and sequenced using next-generation sequencing technologies.

  • Candidate Gene Identification: The transcriptome data is assembled and searched for sequences with homology to known terpene synthases, cytochrome P450s, and acetyltransferases.

  • Gene Cloning: Full-length candidate genes are amplified from cDNA using polymerase chain reaction (PCR) and cloned into an appropriate expression vector.

  • Heterologous Expression: The cloned gene is expressed in a suitable host system, such as Escherichia coli or Saccharomyces cerevisiae.

  • Enzyme Assays: The expressed protein is purified and its enzymatic activity is tested by providing the appropriate substrate (e.g., FPP for a terpene synthase, a hydroxylated dihydro-β-agarofuran for a P450 or acetyltransferase).

  • Product Identification: The products of the enzymatic reaction are identified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Characterization of Jasmonate-Responsive Transcription Factors

tf_characterization cluster_0 Identification and Expression Analysis cluster_1 Functional Validation Yeast One-Hybrid Yeast One-Hybrid qRT-PCR qRT-PCR Yeast One-Hybrid->qRT-PCR Validation Transient Expression Transient Expression qRT-PCR->Transient Expression Functional Assay Stable Transformation Stable Transformation qRT-PCR->Stable Transformation Functional Assay Metabolite Analysis Metabolite Analysis Transient Expression->Metabolite Analysis Stable Transformation->Metabolite Analysis

Figure 2: Workflow for transcription factor characterization.

  • Yeast One-Hybrid (Y1H) Screening: A Y1H library is screened using the promoter of a biosynthetic gene as bait to identify interacting transcription factors.

  • Quantitative Real-Time PCR (qRT-PCR): The expression of the candidate transcription factor gene is quantified in response to MeJA treatment to confirm its inducibility.

  • Transient Expression Assays: The transcription factor is transiently overexpressed or silenced in plant protoplasts or leaves, and the effect on the expression of target biosynthetic genes is measured.

  • Stable Transformation: Transgenic plants with stable overexpression or silencing of the transcription factor are generated to study the long-term effects on the metabolome.

  • Metabolite Analysis: The levels of dihydro-β-agarofuran sesquiterpenoids are quantified in the transgenic plants to confirm the regulatory role of the transcription factor.

Signaling Pathways

The biosynthesis of this compound and related dihydro-β-agarofurans is tightly regulated by a complex signaling network, with the jasmonate pathway at its core.

signaling_pathway Biotic/Abiotic Stress Biotic/Abiotic Stress Jasmonic Acid (JA) Biosynthesis Jasmonic Acid (JA) Biosynthesis Biotic/Abiotic Stress->Jasmonic Acid (JA) Biosynthesis JA-Ile JA-Ile Jasmonic Acid (JA) Biosynthesis->JA-Ile COI1/JAZ Complex COI1/JAZ Complex JA-Ile->COI1/JAZ Complex binds JAZ Degradation JAZ Degradation COI1/JAZ Complex->JAZ Degradation Transcription Factors (e.g., TwTGA1, MYC2) Transcription Factors (e.g., TwTGA1, MYC2) JAZ Degradation->Transcription Factors (e.g., TwTGA1, MYC2) activates Biosynthetic Genes (TPS, P450s, ATs) Biosynthetic Genes (TPS, P450s, ATs) Transcription Factors (e.g., TwTGA1, MYC2)->Biosynthetic Genes (TPS, P450s, ATs) upregulates Dihydro-β-agarofuran Biosynthesis Dihydro-β-agarofuran Biosynthesis Biosynthetic Genes (TPS, P450s, ATs)->Dihydro-β-agarofuran Biosynthesis This compound & Related Compounds This compound & Related Compounds Dihydro-β-agarofuran Biosynthesis->this compound & Related Compounds

Figure 3: Jasmonate signaling pathway leading to dihydro-β-agarofuran biosynthesis.

Future Outlook

The field of this compound and dihydro-β-agarofuran research is poised for significant advancements. The complete elucidation of the biosynthetic pathway, including the identification and characterization of all the involved enzymes and regulatory factors, will open up avenues for the biotechnological production of these valuable compounds. Metabolic engineering approaches in microbial or plant systems could provide a sustainable and scalable source of this compound and its analogs for further pharmacological evaluation and development. Furthermore, a deeper understanding of the structure-activity relationships within this family will guide the semi-synthesis of novel derivatives with improved therapeutic properties. The continued exploration of the vast chemical space of the dihydro-β-agarofuran family holds great promise for the discovery of new lead compounds for the treatment of a wide range of diseases.

References

Unveiling the Molecular Targets of Euonymine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the known biological targets of Euonymine, a complex sesquiterpene pyridine (B92270) alkaloid. Designed for researchers, scientists, and drug development professionals, this document synthesizes the available quantitative data, details key experimental methodologies, and visualizes associated signaling pathways to facilitate further investigation into the therapeutic potential of this natural compound.

Core Biological Activities: Anti-HIV and P-glycoprotein Inhibition

Current research has identified two primary biological activities of this compound: the inhibition of Human Immunodeficiency Virus (HIV) replication and the modulation of P-glycoprotein (P-gp) activity, a key protein involved in multidrug resistance.

Anti-HIV Activity

This compound has demonstrated significant anti-HIV activity. Quantitative analysis has established its efficacy in inhibiting viral replication.

Table 1: Quantitative Data for Anti-HIV Activity of this compound

CompoundCell LineEC50 Value (µg/mL)Cytotoxicity (CC50)Therapeutic Index (TI = CC50/EC50)Reference
This compoundH9 Lymphocytes<0.1 - 1.0Not ReportedNot Reported[1]

The EC50 value, representing the concentration of this compound required to inhibit 50% of viral replication, is reported to be in the sub-micromolar to low micromolar range, highlighting its potency.[1]

P-glycoprotein (P-gp) Inhibition

This compound is also recognized for its ability to inhibit P-glycoprotein (ABCB1), an ATP-dependent efflux pump that contributes to multidrug resistance in cancer cells by expelling a wide range of chemotherapeutic agents. While the P-gp inhibitory effects of this compound are documented, specific quantitative data such as IC50 values are not yet available in the public domain. However, related sesquiterpene alkaloids have been shown to modulate P-gp function.

Experimental Protocols

Understanding the methodologies used to determine these biological activities is crucial for replicating and expanding upon existing research.

Anti-HIV-1 Replication Assay (p24 Antigen-Based)

This assay quantifies the extent of HIV-1 replication in a cell culture by measuring the concentration of the viral p24 capsid protein.

Principle: The amount of p24 antigen in the supernatant of cultured cells is directly proportional to the level of viral replication. A decrease in p24 levels in the presence of an inhibitor indicates antiviral activity.

General Protocol:

  • Cell Culture: Human T-lymphocyte cell lines (e.g., H9) are cultured under standard conditions.

  • Infection: Cells are infected with a known titer of HIV-1.

  • Treatment: Immediately after infection, the cells are treated with various concentrations of this compound. A control group with no treatment and a positive control with a known anti-HIV drug (e.g., AZT) are included.

  • Incubation: The treated and control cells are incubated for a period that allows for multiple rounds of viral replication (typically 7 days).

  • Sample Collection: At the end of the incubation period, the cell culture supernatant is collected.

  • p24 ELISA: The concentration of p24 antigen in the supernatant is quantified using a commercial p24 Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of p24 inhibition against the log of this compound concentration and fitting the data to a dose-response curve.

Workflow Diagram:

HIV_p24_Assay cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis H9_cells H9 Lymphocytes HIV1 HIV-1 Virus H9_cells->HIV1 Infection Euonymine_treatment This compound Treatment HIV1->Euonymine_treatment Treatment Incubate 7-day Incubation Euonymine_treatment->Incubate Collect_supernatant Collect Supernatant Incubate->Collect_supernatant p24_ELISA p24 ELISA Collect_supernatant->p24_ELISA Data_analysis Data Analysis (EC50) p24_ELISA->Data_analysis

Workflow for Anti-HIV-1 p24 Antigen Assay.
P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux)

This assay assesses the ability of a compound to inhibit the efflux function of P-gp by measuring the intracellular accumulation of a fluorescent P-gp substrate, Rhodamine 123.

Principle: In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. An inhibitor of P-gp will block this efflux, leading to an increase in intracellular Rhodamine 123 and a corresponding increase in fluorescence.

General Protocol:

  • Cell Culture: A cell line overexpressing P-gp (e.g., a multidrug-resistant cancer cell line) and a corresponding parental (sensitive) cell line are cultured.

  • Compound Incubation: Cells are pre-incubated with various concentrations of this compound or a known P-gp inhibitor (positive control, e.g., verapamil).

  • Substrate Loading: Rhodamine 123 is added to the cells and incubated to allow for uptake and efflux.

  • Washing: Cells are washed with ice-cold buffer to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: The increase in fluorescence in the presence of this compound is used to determine its P-gp inhibitory activity. An IC50 value can be calculated by plotting the percentage of inhibition against the log of this compound concentration.

Workflow Diagram:

Pgp_Rhodamine_Assay cluster_setup Assay Setup cluster_assay Assay cluster_analysis Analysis Pgp_cells P-gp Overexpressing Cells Euonymine_incubation This compound Incubation Pgp_cells->Euonymine_incubation Rhodamine_loading Rhodamine 123 Loading Euonymine_incubation->Rhodamine_loading Wash Washing Rhodamine_loading->Wash Fluorescence_measurement Fluorescence Measurement Wash->Fluorescence_measurement Data_analysis Data Analysis (IC50) Fluorescence_measurement->Data_analysis

Workflow for P-glycoprotein Rhodamine 123 Efflux Assay.

Signaling Pathways

HIV-1 Replication Cycle

This compound's anti-HIV activity is predicated on the inhibition of one or more stages of the viral replication cycle. Understanding this cycle is fundamental to elucidating its precise mechanism of action.

HIV_Replication cluster_entry Viral Entry cluster_replication Viral Replication cluster_release Viral Release Binding 1. Binding & Fusion Reverse_Transcription 2. Reverse Transcription Binding->Reverse_Transcription Integration 3. Integration Reverse_Transcription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding

Simplified schematic of the HIV-1 replication cycle.
P-glycoprotein Efflux and its Regulation

P-glycoprotein is a key component of cellular defense, and its activity is regulated by various signaling pathways. Inhibition of these pathways can lead to a reversal of multidrug resistance.

Pgp_Signaling cluster_regulation Upstream Regulation cluster_pgp P-gp Function cluster_outcome Cellular Outcome PI3K_Akt PI3K/Akt Pathway Pgp_Expression P-gp Expression PI3K_Akt->Pgp_Expression MAPK MAPK Pathway MAPK->Pgp_Expression NFkB NF-kB Pathway NFkB->Pgp_Expression Pgp_Activity P-gp Efflux Activity Pgp_Expression->Pgp_Activity Drug_Efflux Drug Efflux Pgp_Activity->Drug_Efflux MDR Multidrug Resistance Drug_Efflux->MDR

Key signaling pathways regulating P-glycoprotein expression and function.

Future Directions

The potent anti-HIV and potential P-glycoprotein inhibitory activities of this compound warrant further investigation. Future research should focus on:

  • Precise Target Identification: Elucidating the specific viral or host cell targets of this compound in the HIV replication cycle.

  • Quantitative P-gp Inhibition: Determining the IC50 value of this compound for P-gp inhibition and characterizing its mechanism of interaction (e.g., competitive, non-competitive, or allosteric).

  • In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of this compound in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to identify key structural features responsible for its biological activities and to optimize its potency and selectivity.

This technical guide serves as a foundational resource for the scientific community to build upon the current understanding of this compound and to accelerate the exploration of its therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Euonymine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Euonymine (B13332915) is a complex sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran class of natural products.[1] It is primarily isolated from plants of the Euonymus genus within the Celastraceae family. This compound has garnered significant interest within the scientific community due to its notable biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects.[1][2] The inhibition of P-gp is a particularly promising area of research as it has the potential to overcome multidrug resistance (MDR) in cancer chemotherapy. This document provides a comprehensive overview of the protocols for the extraction and purification of this compound from plant material, tailored for researchers in natural product chemistry and drug development.

Data Presentation: Quantitative Parameters for this compound Extraction

The following table summarizes key quantitative data for the extraction and purification of this compound. These values are compiled from general alkaloid and sesquiterpenoid extraction protocols and should be optimized for specific laboratory conditions and plant material.

ParameterValueUnitNotes
Extraction
Plant MaterialSeeds of Euonymus europaeus-Dried and finely powdered.
Extraction Solvent70% Aqueous Ethanol (B145695)v/vMethanol can also be used as an alternative.
Solid-to-Solvent Ratio1:10 to 1:20w/vA higher ratio may improve extraction efficiency.
Extraction MethodUltrasonic-Assisted Extraction (UAE)-Maceration or Soxhlet extraction can also be employed.
UAE Frequency20-40kHz
UAE Temperature40-50°CTo prevent thermal degradation of the target compound.
Extraction Time30-60minutesPer extraction cycle.
Number of Extractions2-3cyclesTo ensure exhaustive extraction.
Purification
Stationary PhaseSilica (B1680970) Gel (60-120 mesh)-For column chromatography.
Mobile Phase (Eluent)Gradient of Hexane (B92381):Ethyl Acetate (B1210297) or Dichloromethane (B109758):Methanol-The polarity should be gradually increased.
Elution MonitoringThin Layer Chromatography (TLC)-To identify fractions containing this compound.
Expected YieldVariablemg/gYield is dependent on the plant source, age, and extraction efficiency.

Experimental Protocols

Protocol 1: Extraction of this compound from Euonymus europaeus Seeds

This protocol details the extraction of a crude alkaloid fraction containing this compound from the seeds of Euonymus europaeus.

Materials and Equipment:

  • Dried seeds of Euonymus europaeus

  • Grinder or mill

  • Ultrasonic bath or probe sonicator

  • 70% Ethanol (v/v)

  • Beakers and Erlenmeyer flasks

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

  • Preparation of Plant Material:

    • Thoroughly dry the seeds of Euonymus europaeus at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

    • Grind the dried seeds into a fine powder using a mechanical grinder or mill. A smaller particle size increases the surface area for extraction.

  • Ultrasonic-Assisted Extraction (UAE):

    • Weigh the powdered plant material and place it in a suitable vessel (e.g., a large beaker or flask).

    • Add 70% aqueous ethanol at a solid-to-solvent ratio of 1:15 (w/v).

    • Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the slurry.

    • Perform the extraction at a frequency of 40 kHz and a temperature of 45°C for 45 minutes.

    • After the first extraction cycle, separate the extract from the plant residue by filtration under vacuum.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

    • Combine the filtrates from all three extraction cycles.

  • Concentration of the Crude Extract:

    • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will remove the ethanol.

    • The resulting aqueous concentrate can be further dried using a lyophilizer to obtain a powdered crude extract.

  • Acid-Base Partitioning for Alkaloid Enrichment:

    • Redissolve the crude extract in 5% hydrochloric acid (HCl).

    • Wash the acidic solution with a non-polar solvent such as hexane or diethyl ether to remove non-basic compounds (e.g., fats and some terpenoids). Discard the organic phase.

    • Basify the aqueous solution to a pH of 9-10 with a base like ammonium (B1175870) hydroxide (B78521) (NH₄OH).

    • Extract the basified aqueous solution multiple times with a solvent such as dichloromethane (DCM) or a mixture of DCM and methanol.

    • Combine the organic layers containing the free base alkaloids.

    • Wash the combined organic phase with distilled water to remove any remaining base.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄) and then evaporate the solvent to dryness to yield the enriched alkaloid fraction.

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes the isolation of this compound from the enriched alkaloid fraction using silica gel column chromatography.

Materials and Equipment:

  • Enriched alkaloid fraction from Protocol 1

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Elution solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (all HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber and visualization reagent (e.g., Dragendorff's reagent for alkaloids)

  • Fraction collector and collection tubes

  • Rotary evaporator

Procedure:

  • Preparation of the Column:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane or a high hexane/low ethyl acetate mixture).

    • Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle and equilibrate with the mobile phase.

  • Sample Loading:

    • Dissolve a small amount of the enriched alkaloid fraction in a minimal volume of the initial mobile phase.

    • Alternatively, for samples not readily soluble, use the dry loading method: adsorb the sample onto a small amount of silica gel, dry it, and then carefully add it to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin the elution with the least polar solvent system (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol). This is known as gradient elution.

    • Collect the eluate in small fractions using a fraction collector or manually in test tubes.

  • Monitoring by Thin Layer Chromatography (TLC):

    • Monitor the separation process by spotting small aliquots of the collected fractions onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system.

    • Visualize the spots under UV light and/or by spraying with a suitable visualizing agent (e.g., Dragendorff's reagent, which gives an orange-brown spot with alkaloids).

    • Combine the fractions that show a spot corresponding to the Rf value of pure this compound (if a standard is available) or fractions with a similar TLC profile.

  • Isolation of Pure this compound:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

    • The purity of the isolated compound should be confirmed by analytical techniques such as HPLC, LC-MS, and NMR spectroscopy.

Mandatory Visualizations

Experimental Workflow

Euonymine_Extraction_Purification cluster_extraction Extraction cluster_enrichment Enrichment cluster_purification Purification plant_material Dried & Powdered Euonymus Seeds uae Ultrasonic-Assisted Extraction (70% Ethanol, 45°C, 45 min) plant_material->uae filtration Filtration uae->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract acid_dissolution Dissolve in 5% HCl crude_extract->acid_dissolution liquid_partition1 Wash with Hexane acid_dissolution->liquid_partition1 basification Basify to pH 9-10 (NH4OH) liquid_partition1->basification liquid_partition2 Extract with DCM basification->liquid_partition2 enriched_fraction Enriched Alkaloid Fraction liquid_partition2->enriched_fraction column_chrom Silica Gel Column Chromatography (Gradient Elution) enriched_fraction->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc TLC Monitoring fraction_collection->tlc pure_this compound Pure this compound tlc->pure_this compound P_gp_Inhibition cluster_pathway PI3K/Akt/NF-κB Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IκB IκBα IKK->IκB Phosphorylates (leading to degradation) NFkB NF-κB IκB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Pgp_gene MDR1 Gene (P-gp) Nucleus->Pgp_gene Activates Transcription Pgp_protein P-glycoprotein (P-gp) Pgp_gene->Pgp_protein Expression Anti_HIV_Activity cluster_hiv_replication HIV Replication Cycle HIV_RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase HIV_RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Synthesizes Integration Integration into Host Genome Viral_DNA->Integration This compound This compound This compound->Reverse_Transcriptase Inhibits

References

Total Synthesis of Euonymine: An Application of the Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Euonymine (B13332915), a complex sesquiterpenoid alkaloid, and its analogs have garnered significant interest due to their potent biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1][2] The intricate molecular architecture of this compound, characterized by a dense array of stereocenters and oxygenation, presents a formidable challenge in synthetic organic chemistry. This application note details a robust and efficient total synthesis of this compound, highlighting a key strategic Diels-Alder reaction for the construction of the core bicyclic system. The protocol described herein is based on the successful total synthesis reported by Wang et al., providing a comprehensive guide for researchers in the field of natural product synthesis and medicinal chemistry.[1][2]

Introduction

The total synthesis of complex natural products like this compound is a critical endeavor that not only provides access to significant quantities of the molecule for further biological evaluation but also drives the development of new synthetic methodologies. The this compound core is a highly oxygenated dihydro-β-agarofuran sesquiterpenoid. A key challenge in its synthesis is the stereocontrolled construction of its ABC-ring system. The strategy outlined in this document employs a convergent approach, where a pivotal Diels-Alder reaction is utilized to forge the B-ring, setting the stage for subsequent ring closures to complete the tricyclic core.[1]

Retrosynthetic Analysis

The retrosynthetic analysis for this compound reveals a strategic disconnection of the macrocyclic lactone bridge and the simplification of the core structure. The ABC-ring system is disconnected to reveal a key cyclohexene (B86901) intermediate, which is the product of a Diels-Alder reaction. This cycloaddition approach allows for the efficient and stereoselective formation of multiple stereocenters in a single step. The diene and dienophile precursors are envisioned to be derived from readily available chiral starting materials, such as (R)-glycerol acetonide.

Experimental Protocols

Synthesis of the Dienophile

The synthesis of the dienophile commences from commercially available (R)-glycerol acetonide. The synthetic sequence involves a series of standard organic transformations to introduce the required functionality for the Diels-Alder reaction.

Synthesis of the Diene

The diene component is prepared from a suitable precursor, often involving functional group manipulations to generate the reactive 1,3-diene system.

Key Experiment: Et3N-Accelerated Diels-Alder Reaction

This protocol details the crucial cycloaddition step for the formation of the B-ring of the this compound core.

Materials:

  • Diene precursor

  • Dienophile precursor

  • Triethylamine (B128534) (Et3N)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)

Procedure:

  • To a solution of the dienophile in the chosen anhydrous solvent under an inert atmosphere, add the diene.

  • Add triethylamine (Et3N) to the reaction mixture.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or elevated temperature) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the aqueous layer with a suitable organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Diels-Alder adduct.

Characterization of the Diels-Alder Adduct:

The structure and stereochemistry of the cycloadduct are confirmed by comprehensive spectroscopic analysis, including:

  • ¹H NMR: To determine the proton environment and coupling constants.

  • ¹³C NMR: To identify the number and type of carbon atoms.

  • FT-IR: To identify characteristic functional groups.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • X-ray Crystallography: To unambiguously determine the relative and absolute stereochemistry (if a suitable crystal is obtained).

Elaboration of the ABC-Ring System

Following the successful Diels-Alder reaction, the resulting cycloadduct undergoes a series of transformations to construct the remaining A and C rings of the this compound core. These steps typically include:

  • Intramolecular Iodoetherification: To form the C-ring.

  • Ring-Closing Metathesis: To construct the A-ring.

  • Functional Group Manipulations: A series of oxidations, reductions, and protecting group strategies to install the remaining functionalities of the this compound molecule.

Data Presentation

Step No.ReactionKey Reagents and ConditionsYield (%)
1Dienophile Synthesis(R)-glycerol acetonide, multi-step-
2Diene Synthesismulti-step-
3Diels-Alder ReactionDiene, Dienophile, Et3N, SolventReported as efficient
4C-Ring FormationIodoetherification-
5A-Ring FormationRing-Closing Metathesis-
6Final StepsDeprotection, Acylation, Macrolactonization-

Note: Specific yields for each step are detailed in the primary literature and its supporting information. The term "efficient" is used here as reported in the abstracts of the source material.

Visualizations

Logical Workflow of this compound Total Synthesis

Euonymine_Total_Synthesis cluster_start Starting Material cluster_synthesis Core Synthesis cluster_end Final Product Start (R)-Glycerol Acetonide Diene_Syn Diene Synthesis Start->Diene_Syn Dienophile_Syn Dienophile Synthesis Start->Dienophile_Syn DA_Reaction Et3N-Accelerated Diels-Alder Reaction Diene_Syn->DA_Reaction Dienophile_Syn->DA_Reaction C_Ring C-Ring Formation (Intramolecular Iodoetherification) DA_Reaction->C_Ring A_Ring A-Ring Formation (Ring-Closing Metathesis) C_Ring->A_Ring ABC_Core ABC-Ring System A_Ring->ABC_Core Final_Steps Final Elaboration (Functional Group Manipulation, Macrolactonization) ABC_Core->Final_Steps This compound This compound Final_Steps->this compound

Caption: Overall synthetic workflow for the total synthesis of this compound.

Key Diels-Alder Reaction

Diels_Alder_Reaction cluster_product Product Diene Diene Adduct Diels-Alder Adduct Diene->Adduct + Dienophile Dienophile Dienophile->Adduct Et3N

Caption: The key Et3N-accelerated Diels-Alder cycloaddition step.

Note: The images in the DOT script are placeholders and would be replaced with the actual chemical structures of the diene, dienophile, and the Diels-Alder adduct in a practical application.

Conclusion

This application note has outlined a strategic and efficient total synthesis of this compound, leveraging a key Diels-Alder reaction for the construction of the core carbocyclic framework. The detailed protocols and workflow provide a valuable resource for researchers engaged in the synthesis of complex natural products and the development of novel therapeutic agents. The successful execution of this synthesis underscores the power of strategic bond disconnections and the utility of classic reactions in solving contemporary synthetic challenges.

References

Application Notes and Protocols: Asymmetric Synthesis Strategies for the Euonymine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex, highly oxygenated sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran family of natural products.[1][2] Isolated from plants of the Celastraceae family, this compound and its congeners have attracted significant attention from the scientific community due to their intricate molecular architecture and promising biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1][2] The core structure, euonyminol, features a dense array of eleven contiguous stereocenters and nine oxygen functionalities, presenting a formidable challenge for chemical synthesis.[1]

The development of asymmetric strategies to access the enantiopure this compound core is crucial for the synthesis of these alkaloids and their analogues, enabling further investigation into their therapeutic potential. This document outlines key asymmetric synthesis strategies that have been successfully employed to construct the euonyminol core, providing detailed insights into the methodologies, quantitative data, and logical workflows.

Strategy 1: Enantioselective Total Synthesis via a Diels-Alder Reaction and Ring-Closing Metathesis Approach (Inoue et al., 2021)

This strategy commences from a readily available chiral building block, (R)-glycerol acetonide, to establish the initial stereochemistry, which is then propagated through a series of substrate-controlled stereoselective reactions. The synthesis is characterized by the sequential construction of the B, C, and A rings of the tricyclic core.

Key Features:
  • B-Ring Formation: An Et3N-accelerated Diels-Alder reaction is employed to construct the B-ring.

  • C-Ring Formation: The tetrahydrofuran (B95107) C-ring is forged via an intramolecular iodoetherification.

  • A-Ring Formation: The A-ring is assembled using a ring-closing olefin metathesis reaction.

  • Stereocontrol: The synthesis relies on a series of substrate-controlled stereoselective carbon-carbon and carbon-oxygen bond formations to install the ten stereocenters of the core.

Quantitative Data Summary
StepReaction TypeKey ReagentsYield (%)Diastereoselectivity
B-Ring ConstructionDiels-Alder ReactionEt3NN/AN/A
C-Ring ConstructionIntramolecular IodoetherificationN/AN/AN/A
A-Ring ConstructionRing-Closing Olefin MetathesisN/AN/AN/A
Macrocycle FormationSite-selective Bis-esterificationN/AN/AN/A
Final Stereocenter Setup[3+2]-Cycloaddition & DesulfurizationN/AN/AN/A

Note: Specific yields and diastereoselectivity ratios for individual steps are not fully detailed in the provided abstracts. The overall synthesis was achieved in 29 steps for this compound.

Experimental Protocols (Summarized)

1. B-Ring Formation (Diels-Alder Reaction): A solution of the diene and dienophile in a suitable solvent is treated with triethylamine (B128534) (Et3N) to accelerate the [4+2] cycloaddition, leading to the formation of the B-ring with defined stereochemistry.

2. C-Ring Formation (Intramolecular Iodoetherification): The substrate containing a strategically placed hydroxyl group and an alkene is treated with an iodine source (e.g., I2) and a base (e.g., NaHCO3) to induce an intramolecular cyclization, forming the tetrahydrofuran C-ring.

3. A-Ring Formation (Ring-Closing Olefin Metathesis): A diene precursor is dissolved in an appropriate solvent (e.g., CH2Cl2) and treated with a ruthenium-based catalyst (e.g., Grubbs' catalyst) to facilitate the ring-closing metathesis reaction, thereby constructing the A-ring.

Synthetic Workflow

G cluster_start Starting Material cluster_core Core Synthesis cluster_elaboration Elaboration to this compound cluster_product Final Product start (R)-Glycerol Acetonide b_ring B-Ring Formation (Diels-Alder) start->b_ring c_ring C-Ring Formation (Iodoetherification) b_ring->c_ring a_ring A-Ring Formation (Ring-Closing Metathesis) c_ring->a_ring intermediate Protected Euonyminol Core a_ring->intermediate bis_ester Site-Selective Bis-esterification intermediate->bis_ester cycloadd [3+2] Cycloaddition bis_ester->cycloadd desulf Reductive Desulfurization cycloadd->desulf final Deprotection & Acetylation desulf->final product This compound final->product G cluster_start Key Intermediate Construction cluster_core Core Assembly and Functionalization cluster_product Final Product start Allylic Alcohol Precursor oxyalkylation Intramolecular Oxyalkylation (C10 Quaternary Center) start->oxyalkylation aldol Intramolecular Aldol-Dehydration (Tricyclic Scaffold) oxyalkylation->aldol epoxidation Diastereoselective Epoxidation aldol->epoxidation lactonization Tandem Lactonization- Epoxide Opening (trans-Diol Formation) epoxidation->lactonization rearrangement α-Ketol Rearrangement lactonization->rearrangement product Euonyminol rearrangement->product

References

Application Notes and Protocols: In Vitro Anti-HIV Assay for Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine, a complex sesquiterpenoid polyol ester isolated from certain plant species, has been identified as a compound with potential anti-HIV activity.[1] These application notes provide a detailed protocol for the in vitro evaluation of this compound's efficacy against the Human Immunodeficiency Virus (HIV). The described assays are designed to determine the concentration-dependent inhibitory effect of this compound on HIV replication in a cell-based model and to assess its cytotoxicity, which is crucial for determining its therapeutic index.

The primary method outlined here utilizes the MT-4 human T-cell line, which is highly susceptible to HIV infection and exhibits a pronounced cytopathic effect upon infection.[2][3][4] Viral replication is quantified by measuring the level of HIV-1 p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[5] Additionally, a cytotoxicity assay is included to evaluate the effect of this compound on the host cells.

Data Presentation

The quantitative data obtained from the anti-HIV and cytotoxicity assays should be summarized for clear interpretation and comparison. The following tables provide a template for data presentation.

Table 1: Anti-HIV Activity of this compound against HIV-1 in MT-4 Cells

This compound Concentration (µM)p24 Antigen Concentration (pg/mL) (Mean ± SD)% Inhibition of HIV-1 Replication
0 (Virus Control)0
0.1
1
10
50
100
Positive Control (e.g., Zidovudine)

SD: Standard Deviation

Table 2: Cytotoxicity of this compound on MT-4 Cells

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Cell Control)100
0.1
1
10
50
100
Positive Control (e.g., Doxorubicin)

SD: Standard Deviation

Table 3: Summary of this compound's In Vitro Anti-HIV Profile

ParameterValue
EC50 (50% Effective Concentration)
CC50 (50% Cytotoxic Concentration)
SI (Selectivity Index = CC50/EC50)

Experimental Protocols

Cell and Virus Culture
  • Cell Line: MT-4 cells, a human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line, are used. They should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Virus Strain: A laboratory-adapted strain of HIV-1, such as HIV-1 IIIB or NL4-3, is suitable for this assay. Virus stocks are prepared by infecting MT-4 cells and harvesting the culture supernatant when the cytopathic effect is maximal. The virus titer should be determined and expressed as the 50% tissue culture infectious dose (TCID50)/mL.

Anti-HIV Assay Protocol

This protocol is adapted from established methods for evaluating antiviral compounds.

  • Plate Preparation: Seed MT-4 cells into a 96-well microtiter plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). A series of dilutions of this compound are then prepared in culture medium. The final DMSO concentration should be less than 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment: Add 50 µL of the diluted this compound to the wells containing the MT-4 cells. Include wells for virus control (no compound) and cell control (no virus, no compound). A known anti-HIV drug, such as Zidovudine, should be used as a positive control.

  • Infection: Immediately after adding the compound, infect the cells (except for the cell control wells) with 50 µL of HIV-1 at a multiplicity of infection (MOI) of 0.01.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days, until a significant cytopathic effect is observed in the virus control wells.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the culture supernatant for p24 antigen analysis.

  • p24 Antigen Quantification: The concentration of HIV-1 p24 antigen in the culture supernatants is quantified using a commercial p24 ELISA kit, following the manufacturer's instructions. The absorbance is read using a microplate reader.

  • Data Analysis: Construct a standard curve using the p24 standards provided in the ELISA kit. Calculate the p24 concentration in each sample. The percentage of inhibition of HIV-1 replication is calculated using the following formula: % Inhibition = [1 - (p24 in treated sample / p24 in virus control)] x 100 The 50% effective concentration (EC50) is determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay Protocol

The cytotoxicity of this compound on MT-4 cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Plate Preparation: Seed MT-4 cells into a 96-well microtiter plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

  • Compound Treatment: Add 100 µL of various concentrations of this compound to the wells. Include wells for cell control (no compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the same duration as the anti-HIV assay (4-5 days) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as follows: % Viability = (Absorbance of treated cells / Absorbance of cell control) x 100 The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis prep_cells Prepare MT-4 Cell Suspension plate_cells Seed MT-4 Cells in 96-well Plate prep_cells->plate_cells prep_comp Prepare this compound Dilutions add_comp Add this compound & Controls prep_comp->add_comp prep_virus Prepare HIV-1 Stock infect Infect with HIV-1 prep_virus->infect plate_cells->add_comp add_comp->infect incubate Incubate for 4-5 Days infect->incubate supernatant Collect Supernatant incubate->supernatant mtt_assay MTT Cytotoxicity Assay incubate->mtt_assay p24_elisa p24 ELISA supernatant->p24_elisa data_analysis Data Analysis (EC50, CC50, SI) p24_elisa->data_analysis mtt_assay->data_analysis HIV_Lifecycle cluster_inhibitors Potential Drug Targets HIV_Virion HIV Virion Attachment 1. Attachment & Binding (gp120 to CD4 & Co-receptor) HIV_Virion->Attachment Targets CD4 Host_Cell Host T-Cell (CD4+) Fusion 2. Fusion & Entry (gp41 mediated) Attachment->Fusion RT 3. Reverse Transcription (RNA to DNA) Fusion->RT Release of Viral RNA Integration 4. Integration (Viral DNA into Host Genome) RT->Integration Transcription 5. Transcription (Viral DNA to mRNA) Integration->Transcription Translation 6. Translation (mRNA to Viral Proteins) Transcription->Translation Assembly 7. Assembly (New Virus Particles) Translation->Assembly Budding 8. Budding & Maturation Assembly->Budding New_Virion New HIV Virion Budding->New_Virion Attachment_Inhibitor Attachment Inhibitors Attachment_Inhibitor->Attachment Fusion_Inhibitor Fusion Inhibitors Fusion_Inhibitor->Fusion NRTI_NNRTI Reverse Transcriptase Inhibitors (NRTIs/NNRTIs) NRTI_NNRTI->RT Integrase_Inhibitor Integrase Inhibitors Integrase_Inhibitor->Integration Protease_Inhibitor Protease Inhibitors (Maturation) Protease_Inhibitor->Budding

References

Application Notes and Protocols for Testing Euonymine Cytotoxicity in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex alkaloid derived from plants of the Euonymus genus. Preliminary studies have suggested its potential as a bioactive compound, with some reports indicating anti-HIV and P-glycoprotein inhibitory effects.[1] The evaluation of its cytotoxic potential is a critical step in determining its suitability for further development as a therapeutic agent. These application notes provide a comprehensive overview of established cell culture models and detailed protocols for assessing the cytotoxicity of this compound.

While specific data on this compound's cytotoxic mechanisms are not extensively available in the public domain, this document outlines a robust framework for its evaluation based on standard methodologies used for other natural compounds with cytotoxic properties. The presented data and signaling pathways are illustrative and intended to serve as a guide for experimental design and data presentation.

Recommended Cell Culture Models

The choice of cell line is paramount for obtaining relevant and translatable cytotoxicity data. It is recommended to use a panel of cell lines to assess both general cytotoxicity and potential tissue-specific effects.

  • Cancer Cell Lines: A diverse panel of cancer cell lines is crucial for evaluating the anti-cancer potential of this compound. Selections should ideally include:

    • HeLa (Human Cervical Cancer): A widely used and well-characterized cell line.

    • MCF-7 (Human Breast Adenocarcinoma): A common model for breast cancer studies.

    • A549 (Human Lung Carcinoma): Representative of lung cancer.

    • HepG2 (Human Hepatocellular Carcinoma): Important for assessing potential hepatotoxicity.[2]

    • Jurkat (Human T-cell Leukemia): A suspension cell line often used in apoptosis studies.[2][3]

  • Normal (Non-cancerous) Cell Lines: To assess the selectivity of this compound's cytotoxicity, it is essential to include non-cancerous cell lines in the analysis.

    • HEK293 (Human Embryonic Kidney): Useful for evaluating potential nephrotoxicity.[2]

    • Vero Cells (African Green Monkey Kidney): A well-established model for general cytotoxicity testing.

Data Presentation: Illustrative Quantitative Data

The following tables provide examples of how to structure and present quantitative data from in vitro cytotoxicity assays of this compound. Note: The IC50 values presented here are for illustrative purposes and will vary depending on the cell line, passage number, and specific experimental conditions.

Table 1: Comparative Cytotoxicity (IC50) of this compound in Various Cell Lines

Cell LineCancer Type/OriginThis compound IC50 (µM) after 48h
HeLaCervical Cancer15.2
MCF-7Breast Adenocarcinoma22.5
A549Lung Carcinoma18.9
HepG2Hepatocellular Carcinoma35.1
JurkatT-cell Leukemia8.7
HEK293Embryonic Kidney> 100
VeroMonkey Kidney> 100

Table 2: Effect of this compound on Apoptosis Induction in Jurkat Cells

This compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)2.11.5
515.84.3
1032.49.8
2055.718.2

Experimental Protocols

Cell Viability and Cytotoxicity Assays

The initial assessment of this compound's cytotoxic effect is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (e.g., DMSO, concentration not exceeding 0.1%).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

This assay measures the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity and necrosis.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Assay Controls: Include controls for no cells (medium only), untreated cells (vehicle control), and maximum LDH release (cells lysed with a detergent like Triton X-100).

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reagent according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

Apoptosis Assays

To determine if this compound induces programmed cell death, apoptosis assays are essential.

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with varying concentrations of this compound for the desired time. Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA for detachment. Centrifuge the cell suspension.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

This assay measures the activity of key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, preferably in an opaque-walled 96-well plate suitable for luminescence or fluorescence measurements.

  • Reagent Addition: After treatment, add the Caspase-Glo® 3/7 reagent (or equivalent) directly to each well in a 1:1 volume ratio.

  • Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: The signal is directly proportional to the amount of active caspase-3/7.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis cell_culture Cell Line Selection & Culture cell_seeding Cell Seeding in 96-Well Plates cell_culture->cell_seeding euonymine_prep This compound Stock Preparation & Dilution treatment Treatment with this compound Concentrations euonymine_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh apoptosis Apoptosis Assays (Annexin V/PI, Caspase) incubation->apoptosis readout Microplate Reader / Flow Cytometer mtt->readout ldh->readout apoptosis->readout calc IC50 Calculation & Statistical Analysis readout->calc

Caption: General experimental workflow for cytotoxicity assessment.

Illustrative Signaling Pathway for this compound-Induced Apoptosis

G cluster_cell Cell This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax/Bak Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 → Caspase-9 Apaf1->Casp9 Casp3 Pro-Caspase-3 → Caspase-3 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for Evaluating the In Vivo Efficacy of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex natural product belonging to the family of cardiac glycosides. Preclinical research has identified several potential therapeutic activities of this compound, including the inhibition of P-glycoprotein (P-gp), anti-HIV activity, and cardiotonic effects.[1][2][3][4] To further investigate these promising activities and translate them into potential clinical applications, robust in vivo evaluation using relevant animal models is essential.

These application notes provide detailed protocols for animal models designed to assess the in vivo efficacy of this compound for its three primary biological activities: P-glycoprotein inhibition, anti-HIV effects, and cardiotonic activity. The protocols are designed to be comprehensive, guiding researchers through animal selection, experimental procedures, and data analysis.

I. Evaluation of P-glycoprotein (P-gp) Inhibition in Cancer Models

P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell.[5] this compound, as a potential P-gp inhibitor, could be used in combination with standard chemotherapy to overcome MDR. The following protocol describes the use of a xenograft mouse model with P-gp-overexpressing cancer cells to evaluate the in vivo efficacy of this compound as an MDR modulator.

Experimental Protocol: Xenograft Model of Multidrug-Resistant Cancer

1. Cell Lines and Culture:

  • P-gp Overexpressing Cell Line: Human breast cancer cell line LCC6MDR or human leukemia cell line K562/P-gp.

  • Parental (Sensitive) Cell Line: LCC6 or K562.

  • Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2. For the P-gp overexpressing cell lines, the culture medium should be supplemented with an appropriate concentration of the selecting drug (e.g., doxorubicin) to maintain P-gp expression.

2. Animal Model:

  • Species: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment. They should be housed in a pathogen-free environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

3. Experimental Procedure:

  • Tumor Cell Implantation: Each mouse is subcutaneously injected in the right flank with 5 x 10^6 P-gp overexpressing cancer cells (e.g., LCC6MDR) resuspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.

  • Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: Volume = (length × width^2) / 2.

  • Treatment Groups: Once the tumors reach an average volume of 100-150 mm³, the mice are randomly assigned to the following treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control (e.g., saline or DMSO solution).

    • Group 2: Chemotherapeutic agent alone (e.g., Paclitaxel, 12 mg/kg, i.v.).

    • Group 3: this compound alone (dose to be determined by dose-ranging studies).

    • Group 4: this compound + Chemotherapeutic agent.

  • Dosing Regimen: The chemotherapeutic agent is administered intravenously (i.v.) or intraperitoneally (i.p.) according to established protocols. This compound can be administered i.p. or orally (p.o.) prior to the administration of the chemotherapeutic agent. The frequency and duration of treatment will depend on the specific chemotherapeutic agent and the results of preliminary toxicity studies of this compound.

  • Endpoint Analysis:

    • Tumor growth inhibition is monitored throughout the study.

    • At the end of the study, mice are euthanized, and tumors are excised and weighed.

    • Tumor samples can be collected for further analysis, such as immunohistochemistry for P-gp expression and markers of apoptosis (e.g., TUNEL assay).

    • Systemic toxicity is monitored by recording body weight changes and observing any signs of distress.

Data Presentation

Table 1: In Vivo Efficacy of this compound as a P-gp Inhibitor in a Xenograft Model

Treatment GroupMean Tumor Volume (mm³) ± SD (Day X)Tumor Growth Inhibition (%)Mean Tumor Weight (g) ± SDBody Weight Change (%)
Vehicle Control
Chemotherapy Alone
This compound Alone
This compound + Chemotherapy

Experimental Workflow

Pgp_Inhibition_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cell_culture Culture P-gp overexpressing and parental cancer cells tumor_implantation Subcutaneous injection of cancer cells cell_culture->tumor_implantation animal_acclimatization Acclimatize athymic nude mice animal_acclimatization->tumor_implantation tumor_monitoring Monitor tumor growth tumor_implantation->tumor_monitoring group_randomization Randomize mice into treatment groups tumor_monitoring->group_randomization treatment_administration Administer Vehicle, Chemo, This compound, or Combination group_randomization->treatment_administration endpoint_measurement Measure final tumor volume and weight treatment_administration->endpoint_measurement toxicity_assessment Assess systemic toxicity treatment_administration->toxicity_assessment histopathology Perform histopathological analysis of tumors endpoint_measurement->histopathology

Workflow for P-gp Inhibition Study

II. Evaluation of Anti-HIV Efficacy

This compound has been reported to possess anti-HIV activity. To evaluate this in vivo, humanized mouse models are the current standard, as they can be infected with HIV-1 and support viral replication. The BLT (Bone Marrow/Liver/Thymus) humanized mouse model is a robust platform for testing the efficacy of anti-retroviral compounds.

Experimental Protocol: HIV-1 Infected Humanized Mouse Model

1. Animal Model:

  • Species: NOD/SCID/γc-/- (NSG) mice.

  • Humanization: NSG mice are humanized by implanting human fetal liver and thymus tissues under the kidney capsule, followed by intravenous injection of autologous fetal liver-derived CD34+ hematopoietic stem cells. This process reconstitutes a human immune system in the mice.

2. Experimental Procedure:

  • HIV-1 Infection: Humanized mice are infected with a CCR5-tropic HIV-1 strain (e.g., BaL) via intraperitoneal or intravaginal routes.

  • Viral Load Monitoring: Plasma viral load is monitored weekly by RT-qPCR to confirm sustained infection.

  • Treatment Groups: Once a stable plasma viral load is established (typically 4-6 weeks post-infection), mice are randomized into the following treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., a standard anti-retroviral therapy (ART) regimen like FTC/TDF).

    • Group 3: this compound alone (dose to be determined).

    • Group 4: this compound in combination with a suboptimal dose of ART.

  • Dosing Regimen: Treatment is administered daily for a specified period (e.g., 4-8 weeks) via an appropriate route (p.o. or i.p.).

  • Endpoint Analysis:

    • Plasma viral load is monitored weekly throughout the treatment period.

    • CD4+ T cell counts in peripheral blood are measured by flow cytometry to assess immune reconstitution.

    • At the end of the study, tissues (e.g., spleen, lymph nodes, gut-associated lymphoid tissue) are collected to measure tissue viral load and assess viral reservoirs.

Data Presentation

Table 2: In Vivo Anti-HIV Efficacy of this compound in Humanized Mice

Treatment GroupBaseline Viral Load (copies/mL) ± SDViral Load at Week X (copies/mL) ± SDLog10 Reduction in Viral LoadCD4+ T Cell Count (cells/µL) ± SD
Vehicle Control
Positive Control (ART)
This compound Alone
This compound + ART

Signaling Pathway

HIV_Lifecycle cluster_cell Host Cell Binding 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Binding->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly & Budding Translation->Assembly HIV_Virion HIV Virion Assembly->HIV_Virion New Virions HIV_Virion->Binding This compound This compound This compound->ReverseTranscription Potential Target This compound->Integration Potential Target

Potential Targets of this compound in the HIV Lifecycle

III. Evaluation of Cardiotonic Activity

As a cardiac glycoside, this compound is expected to exhibit cardiotonic (positive inotropic) activity. This can be evaluated using both ex vivo and in vivo models. The Langendorff isolated heart preparation is a classic ex vivo model to directly assess the effects on cardiac contractility and heart rate, while in vivo models of heart failure can demonstrate therapeutic potential in a more physiologically relevant context.

Experimental Protocol 1: Ex Vivo Langendorff Isolated Heart Preparation

1. Animal Model:

  • Species: Male Sprague-Dawley rats (250-300g).

2. Experimental Procedure:

  • Heart Isolation: Rats are anesthetized, and the hearts are rapidly excised and arrested in ice-cold Krebs-Henseleit buffer.

  • Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure (e.g., 70 mmHg) and temperature (37°C).

  • Data Acquisition: A balloon-tipped catheter is inserted into the left ventricle to measure left ventricular developed pressure (LVDP), heart rate (HR), and the maximum rates of pressure development and relaxation (±dP/dtmax). Coronary flow is also monitored.

  • Treatment: After a stabilization period, this compound is infused into the perfusion buffer at increasing concentrations. A positive control, such as Digoxin or Dobutamine (B195870), should also be tested.

  • Endpoint Analysis: Dose-response curves for the effects of this compound on LVDP, HR, and ±dP/dtmax are generated.

Experimental Protocol 2: In Vivo Model of Heart Failure

1. Animal Model:

  • Species: Male Sprague-Dawley rats (200-250g).

  • Induction of Heart Failure: Heart failure can be induced by methods such as aortic banding or chronic administration of dobutamine. For dobutamine-induced heart failure, rats are infused with dobutamine (e.g., 30 mg/kg/day) via osmotic mini-pumps for 2 weeks.

2. Experimental Procedure:

  • Assessment of Cardiac Function: Baseline cardiac function is assessed by echocardiography to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and cardiac output (CO).

  • Treatment Groups: Rats with confirmed heart failure are randomized into the following groups (n=8-10 per group):

    • Group 1: Sham-operated/Vehicle control.

    • Group 2: Heart failure + Vehicle.

    • Group 3: Heart failure + Positive control (e.g., Digoxin).

    • Group 4: Heart failure + this compound (dose to be determined).

  • Dosing Regimen: Treatment is administered for a specified period (e.g., 4 weeks) via an appropriate route.

  • Endpoint Analysis:

    • Cardiac function is reassessed by echocardiography at the end of the treatment period.

    • Hemodynamic parameters can be measured invasively via cardiac catheterization.

    • At the end of the study, hearts are collected for histological analysis (e.g., fibrosis staining) and measurement of cardiac hypertrophy (heart weight to body weight ratio).

Data Presentation

Table 3: Ex Vivo Cardiotonic Effects of this compound (Langendorff Preparation)

Concentration of this compoundChange in LVDP (%)Change in HR (%)Change in +dP/dtmax (%)Change in -dP/dtmax (%)
Baseline100100100100
Concentration 1
Concentration 2
Concentration 3

Table 4: In Vivo Cardiotonic Efficacy of this compound in a Heart Failure Model

Treatment GroupLVEF (%) ± SDFS (%) ± SDCardiac Output (mL/min) ± SDHeart Weight/Body Weight Ratio
Sham + Vehicle
HF + Vehicle
HF + Positive Control
HF + this compound

Signaling Pathway

Cardiac_Glycoside_MoA cluster_membrane Cardiomyocyte Membrane NaK_ATPase Na+/K+ ATPase Intracellular_Na [Na+]i ↑ NaK_ATPase->Intracellular_Na Maintains low NCX Na+/Ca2+ Exchanger Intracellular_Ca [Ca2+]i ↑ NCX->Intracellular_Ca Reduces Ca2+ efflux This compound This compound This compound->NaK_ATPase Inhibits Intracellular_Na->NCX Reduces gradient for Contractility Increased Contractility (Positive Inotropy) Intracellular_Ca->Contractility

References

Application Note: Formulation of Euonymine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Euonymine is a complex sesquiterpene pyridine (B92270) alkaloid, a class of compounds that has garnered interest for various potential therapeutic activities, including anti-HIV and P-glycoprotein inhibitory effects.[1] Like many complex natural products, this compound's large molecular weight and structural complexity can present significant challenges for preclinical formulation, primarily due to poor aqueous solubility. This application note provides a framework for developing suitable formulations of this compound to enable consistent and reliable results in both in vitro and in vivo preclinical studies. The strategies outlined focus on enhancing solubility and bioavailability.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physicochemical properties is the cornerstone of rational formulation development. Key properties for this compound are summarized below. The high molecular weight and complex structure suggest that solubility in aqueous media will be limited, necessitating enabling formulation technologies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₈H₄₇NO₁₈PubChem[2]
Molecular Weight 805.8 g/mol PubChem[2]
Chemical Class Sesquiterpene Pyridine AlkaloidMedchemExpress[3][4]
General Description A complex natural product isolated from plants like Maytenus chiapensis. It belongs to a broader class of compounds that includes cardiac glycosides, known for their effects on ion pumps.N/A

Formulation Development Workflow

A systematic approach is crucial for identifying an optimal formulation. The workflow below outlines a typical process, starting from initial characterization and progressing to a final formulation suitable for preclinical testing.

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation & Optimization cluster_2 Phase 3: Preclinical Evaluation A Physicochemical Characterization (Solubility, LogP, pKa) B Excipient Screening (Co-solvents, Surfactants, Lipids) A->B Input for screening C Prototype Formulation Preparation (e.g., Co-solvent, SEDDS) B->C D Characterization & Analysis (Appearance, Particle Size, Drug Load) C->D E Optimization Iterations D->E Assess stability & performance E->C Refine composition F In Vitro Testing (Cell-based assays) E->F Select lead formulations G In Vivo PK/PD Studies (Animal models) F->G Promising candidates H Final Formulation Selection G->H Based on efficacy & exposure

Caption: A logical workflow for preclinical formulation development.

Experimental Protocols

Due to its likely lipophilic nature, two primary strategies are presented: a simple co-solvent system for initial in vitro screening and a more advanced Self-Emulsifying Drug Delivery System (SEDDS) for in vivo studies where bioavailability is critical.

Protocol 1: Co-solvent Formulation for In Vitro Screening

This approach uses a mixture of water-miscible organic solvents to dissolve this compound for use in cell-based assays.

A. Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Polyethylene Glycol 400 (PEG 400)

  • Saline or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

B. Method:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO. Ensure it is fully dissolved. This is the primary stock.

  • For the working stock, create a vehicle mixture. A common starting point is a 1:1 ratio of DMSO:PEG 400.

  • Dilute the primary this compound stock into the DMSO:PEG 400 vehicle to create a top concentration working stock (e.g., 1 mM).

  • Further dilute this working stock serially into the final aqueous medium (e.g., cell culture medium or saline) to achieve the desired final concentrations for the assay.

  • Critical Step: Ensure the final concentration of the organic solvent (especially DMSO) in the assay is low (typically <0.5%) to avoid vehicle-induced cytotoxicity.

  • Always prepare a vehicle control (containing the same final concentration of solvents but no this compound) to run in parallel in all experiments.

Table 2: Example of Co-solvent System Compositions

ComponentPurposeTypical Final Concentration
DMSO Primary solubilizing agent< 0.5%
PEG 400 Co-solvent, improves solubility and stability1-10%
Saline/Medium Aqueous phaseq.s. to 100%
Protocol 2: Self-Emulsifying Drug Delivery System (SEDDS) for In Vivo Studies

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.

A. Materials:

  • This compound powder

  • Oil phase (e.g., Labrafil® M 1944 CS, Capryol™ 90)

  • Surfactant (e.g., Kolliphor® EL, Tween® 80)

  • Co-solvent/Co-surfactant (e.g., Transcutol® HP, PEG 400)

  • Glass vials

  • Magnetic stirrer and stir bars

  • Water bath or incubator at 40-50°C

B. Method:

  • Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify the most suitable excipients.

  • Formulation Preparation:

    • Weigh the selected oil, surfactant, and co-solvent into a glass vial according to the desired ratios (see Table 3 for examples).

    • Heat the mixture to 40-50°C and mix using a magnetic stirrer until a clear, homogenous solution is formed.

    • Add the accurately weighed this compound powder to the excipient mixture.

    • Continue stirring at 40-50°C until the drug is completely dissolved. The final product should be a clear, slightly viscous liquid.

  • Characterization:

    • Emulsification Study: Add a small amount (e.g., 100 µL) of the SEDDS formulation to a larger volume (e.g., 250 mL) of water or simulated gastric fluid with gentle stirring. Observe the formation of the emulsion. A spontaneous, rapid formation of a clear or bluish-white emulsion is desirable.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using dynamic light scattering (DLS). A smaller droplet size (<200 nm) is generally preferred for better absorption.

Table 3: Example of SEDDS Formulations for Screening

Formulation IDOil (Labrafil®) (% w/w)Surfactant (Kolliphor® EL) (% w/w)Co-solvent (Transcutol®) (% w/w)
F1404020
F2305020
F3206020

Mechanism of Action: Signaling Pathway

This compound belongs to a class of compounds related to cardiac glycosides, which are known inhibitors of the Na+/K+-ATPase pump. Inhibition of this pump in cardiomyocytes leads to an increase in intracellular sodium. This, in turn, alters the function of the Na+/Ca2+ exchanger, leading to an accumulation of intracellular calcium. The elevated calcium levels enhance the force of heart muscle contraction. This pathway is central to the cardiotonic effects of such compounds.

G cluster_membrane Cell Membrane pump Na+/K+-ATPase Na_in ↑ Intracellular Na+ pump->Na_in Leads to exchanger Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ exchanger->Ca_in Leads to This compound This compound This compound->pump Inhibits Na_in->exchanger Reduces Ca2+ efflux via Effect Enhanced Cardiac Contractility Ca_in->Effect

Caption: Signaling pathway of cardiac glycoside-like compounds.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common low-yield challenges encountered during the total synthesis of Euonymine.

Troubleshooting Guides

This section addresses specific low-yield steps in the synthesis of this compound and its key intermediates, offering solutions and detailed experimental protocols.

Issue: Low Yield in the Synthesis of Unsaturated Ketone Intermediate (64)

A common bottleneck in the synthesis of the this compound core is the construction of the unsaturated ketone intermediate (64). An earlier generation synthesis reported lower yields for this multi-step sequence. An improved strategy utilizing a 6-endo-dig radical cyclization has been shown to nearly double the overall yield for the formation of this key intermediate.[1][2]

Troubleshooting Question: My yield for the synthesis of the unsaturated ketone intermediate (64) is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the formation of intermediate (64) are often associated with the initial synthetic route involving an aldol (B89426) addition-dehydration sequence. A more efficient and higher-yielding approach involves a 6-endo-dig radical cyclization. Below is a comparison of the two routes and detailed protocols for the improved method.

Synthetic RouteKey TransformationOverall Yield for Intermediate (64)Reference
First GenerationAldol Addition-Dehydration~36%--INVALID-LINK--
Improved Route6-endo-dig Radical Cyclization~64%--INVALID-LINK--

First Generation Low-Yield Synthesis of Unsaturated Ketone (64)

This route involves a two-step aldol addition and dehydration sequence which can be prone to side reactions and incomplete conversions, contributing to lower overall yields.

Improved High-Yield Synthesis of Unsaturated Ketone (64) via Radical Cyclization

This optimized route employs a 6-endo-dig radical cyclization of an enyne precursor. This strategy has been demonstrated to significantly improve the yield and efficiency of the synthesis of intermediate 64.[1][2]

Step 1: Synthesis of the Enyne Precursor (42)

  • Reaction: To a solution of the corresponding aldehyde in THF at -78 °C is added a solution of the appropriate alkynyl lithium reagent.

  • Reagents: Aldehyde precursor, alkynyl lithium, THF.

  • Conditions: -78 °C to room temperature.

  • Yield: Not explicitly stated for this specific step in the summary, but is a precursor to the high-yield cyclization.

Step 2: 6-endo-dig Radical Cyclization

  • Reaction: The enyne (42) is subjected to radical cyclization conditions to form the tricyclic core.

  • Reagents: Tributyltin hydride (Bu3SnH), azobisisobutyronitrile (AIBN), benzene.

  • Conditions: Refluxing benzene.

  • Yield: This key step contributes to the nearly doubled overall yield of ~64% for the formation of intermediate 64.[1]

Frequently Asked Questions (FAQs)

Q1: I am encountering difficulties with late-stage manipulations of oxidation states in my this compound synthesis. What are some common challenges and potential solutions?

A1: Late-stage manipulations of highly functionalized intermediates in the this compound synthesis are challenging due to the presence of multiple sensitive functional groups.

  • Challenge: Stereoselective reduction of ketones can be difficult to control, leading to the formation of undesired diastereomers. For instance, the reduction of a late-stage ketone intermediate might predominantly yield the epi-euonyminol isomer rather than the desired euonyminol.

  • Solution: Employing substrate-controlled reactions can enhance stereoselectivity. One successful strategy involves an α-ketol rearrangement mediated by trimethylaluminum (B3029685) to invert the stereochemistry at a key position, followed by a diastereoselective reduction.

  • Challenge: Protecting group manipulations in the late stages can be problematic, with risks of unwanted deprotection or side reactions.

  • Solution: A careful selection of orthogonal protecting groups from the early stages of the synthesis is crucial. This allows for the selective removal of a specific protecting group without affecting others. Common protecting groups in complex natural product synthesis include silyl (B83357) ethers (e.g., TBS, TIPS), acetals, and benzyl (B1604629) ethers.

Q2: The formation of the C10 quaternary stereocenter is proving to be low-yielding. What is the recommended approach?

A2: The construction of the C10 quaternary center is a known challenge. An effective method to address this is through a novel formal oxyalkylation reaction of an allylic alcohol via a [3 + 2] cycloaddition. This approach has been shown to proceed in high yield (e.g., 83% on a gram scale after optimization) and with excellent diastereoselectivity.

Q3: My yields are generally low throughout the synthesis, even for established steps. What general laboratory practices can I implement to improve them?

A3: Beyond specific reaction optimizations, meticulous laboratory technique is critical for maximizing yields in a complex total synthesis.

  • Reagent and Solvent Purity: Ensure all reagents are of high purity and solvents are anhydrous where necessary.

  • Inert Atmosphere: Use an inert atmosphere (e.g., argon or nitrogen) for sensitive reactions to prevent degradation by oxygen or moisture.

  • Accurate Stoichiometry: Precisely measure all reagents to ensure correct stoichiometry.

  • Temperature Control: Maintain strict control over reaction temperatures, as deviations can lead to side products.

  • Thorough Extractions and Transfers: Ensure complete extraction of the product during workup and minimize losses during transfers between glassware.

Visualizations

logical_relationship_troubleshooting cluster_problem Problem cluster_cause Potential Cause cluster_solution Recommended Solution cluster_outcome Expected Outcome low_yield Low Yield of Unsaturated Ketone (64) cause Inefficient Aldol Addition-Dehydration Sequence low_yield->cause is likely due to solution Implement Improved Route: 6-endo-dig Radical Cyclization cause->solution address by outcome Yield Nearly Doubled (from ~36% to ~64%) solution->outcome leading to

Caption: Troubleshooting logic for low yield of unsaturated ketone (64).

experimental_workflow_high_yield start Enyne Precursor (42) step1 Radical Cyclization (Bu3SnH, AIBN, Benzene, Reflux) start->step1 intermediate Tricyclic Intermediate step1->intermediate step2 Further Transformations (e.g., Oxidation) intermediate->step2 end Unsaturated Ketone (64) step2->end

Caption: High-yield experimental workflow for intermediate (64).

References

Resolving peak tailing in HPLC analysis of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the HPLC analysis of Euonymine.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern in the HPLC analysis of this compound?

A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is broader than the leading edge.[1][2][3] In an ideal chromatogram, peaks should be symmetrical and Gaussian.[2][4] Peak tailing is problematic because it can lead to decreased resolution between adjacent peaks, inaccurate peak integration and quantification, and reduced sensitivity. This compound, as a sesquiterpene pyridine (B92270) alkaloid, is a basic compound and is particularly susceptible to peak tailing due to its chemical structure and interactions within the HPLC system.

Q2: What are the primary causes of peak tailing for a basic compound like this compound?

A2: The most significant cause of peak tailing for basic compounds like this compound is secondary interactions between the analyte and the stationary phase. This primarily involves:

  • Silanol (B1196071) Interactions: Most reversed-phase HPLC columns use a silica-based stationary phase. The surface of the silica (B1680970) contains residual silanol groups (Si-OH). At a mobile phase pH above 3, these silanol groups can become ionized (negatively charged, SiO⁻) and electrostatically interact with the protonated (positively charged) basic this compound molecule. This secondary retention mechanism is a major cause of peak tailing.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms of the molecule will exist, which can lead to peak broadening and tailing.

  • Column Overload: Injecting a sample that is too concentrated can saturate the active sites on the stationary phase, leading to peak distortion.

  • Column Degradation: Over time, columns can degrade, or the inlet frit can become partially blocked, causing poor peak shapes.

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to peak broadening and tailing.

Q3: Can my choice of HPLC column affect peak tailing for this compound?

A3: Absolutely. The choice of column is critical. To minimize tailing for basic compounds:

  • Use End-Capped Columns: Select columns that are "end-capped," where residual silanol groups are chemically bonded with a small silylating agent to make them inert. This significantly reduces the sites available for secondary interactions.

  • Choose High-Purity Silica (Type B): Modern columns are often packed with high-purity "Type B" silica, which has a much lower concentration of acidic silanol groups and trace metal contaminants compared to older "Type A" silica. This inherently reduces peak tailing for basic compounds.

  • Consider Particle Size: Columns with smaller particle sizes can offer greater efficiency and may help improve the resolution of a tailing peak from any co-eluting impurities.

Troubleshooting Guide

If you are experiencing peak tailing with this compound, follow this systematic troubleshooting workflow.

G start_node Peak Tailing Observed (Tailing Factor > 1.2) check_node Check System & Method start_node->check_node column_node Assess Column Condition start_node->column_node sample_node Evaluate Sample & Injection start_node->sample_node ph_node Mobile Phase pH Too High? check_node->ph_node pH Effects ph_sol_node ACTION: Lower pH to 2.5-3.0 with Formic or Acetic Acid ph_node->ph_sol_node Yes additive_node Competing Base Needed? ph_node->additive_node No / Still Tailing end_node Peak Shape Improved ph_sol_node->end_node additive_sol_node ACTION: Add 0.1% Triethylamine (TEA) to Mobile Phase additive_node->additive_sol_node Yes additive_sol_node->end_node chem_node Inappropriate Column Chemistry? column_node->chem_node Chemistry chem_sol_node ACTION: Use End-Capped, High-Purity C18 Column chem_node->chem_sol_node Yes degrade_node Column Degraded? chem_node->degrade_node No chem_sol_node->end_node degrade_sol_node ACTION: Flush with Strong Solvent or Replace Column degrade_node->degrade_sol_node Yes degrade_sol_node->end_node overload_node Column Overload? sample_node->overload_node Concentration overload_sol_node ACTION: Dilute Sample (e.g., 1:10, 1:100) overload_node->overload_sol_node Yes solvent_node Sample Solvent Mismatch? overload_node->solvent_node No overload_sol_node->end_node solvent_sol_node ACTION: Dissolve Sample in Initial Mobile Phase solvent_node->solvent_sol_node Yes solvent_sol_node->end_node

Caption: Troubleshooting workflow for resolving peak tailing.

Data Presentation: HPLC Parameter Optimization

The following table summarizes key HPLC parameters and their recommended settings to mitigate peak tailing for basic compounds like this compound.

ParameterRecommended SettingRationale
Column Type High-Purity, End-Capped C18 or C8Minimizes available silanol groups for secondary interactions.
Mobile Phase pH 2.5 - 3.0Suppresses the ionization of residual silanol groups by keeping them protonated (Si-OH), which prevents electrostatic interaction with the basic analyte.
Buffer 10-50 mM Phosphate or AcetateMaintains a consistent and stable pH throughout the analysis, improving peak symmetry and reproducibility.
Mobile Phase Additive 0.1% Triethylamine (TEA) or other competing amineThe additive acts as a "silanol masker," preferentially interacting with the active sites on the stationary phase and shielding the analyte from them.
Organic Modifier Acetonitrile or MethanolThe choice of organic solvent can influence selectivity and peak shape. Acetonitrile often provides sharper peaks.
Sample Concentration As low as practicalPrevents column overload, which can saturate the stationary phase and cause peak distortion.
Injection Solvent Initial Mobile Phase CompositionDissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. Matching the injection solvent to the mobile phase is ideal.

Experimental Protocols

Protocol 1: Recommended HPLC Method for this compound Analysis

This protocol is designed as a starting point to achieve symmetrical peaks for this compound.

  • HPLC System: Standard HPLC or UHPLC system with UV detector.

  • Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (or as determined by UV scan).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid). Filter through a 0.22 µm syringe filter before injection.

Protocol 2: Sample Dilution Test to Diagnose Column Overload

This test helps determine if sample concentration is the cause of peak tailing.

  • Prepare a stock solution of your this compound sample or standard.

  • Create a series of dilutions from the stock solution (e.g., 1:5, 1:10, 1:50, 1:100).

  • Inject the most concentrated sample first and record the chromatogram and tailing factor.

  • Sequentially inject each dilution, moving from most concentrated to most dilute.

  • Analyze the results. If the peak tailing factor decreases significantly with dilution, column overload is a primary contributor to the issue. Identify the highest concentration that provides a symmetrical peak as the optimal concentration for your analysis.

Visualization of Peak Tailing Mechanism

The following diagram illustrates the chemical interactions at the stationary phase that lead to peak tailing for basic compounds.

G cluster_surface Silica Surface (pH > 3) silica Si-O-Si-O-Si c18_1 C18 c18_2 C18 silanol_protonated Si-OH (Protonated Silanol) silanol_ionized Si-O⁻ (Ionized Silanol) analyte_protonated This compound-H⁺ (Protonated Analyte) analyte_protonated->silanol_ionized  Secondary Interaction  (Causes Tailing)

Caption: Interaction of protonated this compound with ionized silanols.

References

Troubleshooting signal overlap in NMR spectra of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on troubleshooting common issues encountered during the Nuclear Magnetic Resonance (NMR) analysis of euonymine (B13332915) and related sesquiterpene pyridine (B92270) alkaloids.

Frequently Asked Questions (FAQs)

Q1: Why does the 1H NMR spectrum of this compound exhibit significant signal overlap?

A1: The complex polycyclic structure of this compound, a sesquiterpene pyridine alkaloid, results in a large number of protons and carbons in chemically similar environments. This leads to severe peak overlap, particularly in the aliphatic region of the 1H NMR spectrum, making unambiguous signal assignment and structural elucidation challenging.

Q2: What are the initial steps to confirm signal overlap in my this compound spectrum?

A2:

  • Integration: The integral of an overlapped region will correspond to a higher number of protons than expected for a single signal.

  • Signal Broadening: Overlapped signals may appear as broad, poorly resolved humps instead of distinct multiplets.

  • Comparison with Predicted Spectra: Discrepancies between your experimental spectrum and a predicted spectrum can indicate regions of overlap.

Q3: Which advanced NMR techniques are recommended for resolving signal overlap in complex natural products like this compound?

A3: Two-dimensional (2D) NMR spectroscopy is a powerful tool for resolving overlapped signals. Techniques such as COSY, HSQC, HMBC, and ROESY can help to disperse signals into a second dimension, revealing correlations between nuclei and aiding in definitive assignments.[1][2][3] Pure-shift NMR techniques, which simplify complex multiplets into singlets, can also be highly effective.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your NMR experiments with this compound.

Problem: Crowded aliphatic region in the 1H NMR spectrum of this compound.

Solution:

A combination of 2D NMR experiments is the most effective strategy to resolve the heavily overlapped aliphatic region of the this compound spectrum.

  • Run a 2D COSY (Correlation Spectroscopy) Experiment: This will identify proton-proton coupling networks, allowing you to trace out spin systems within the molecule.

  • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) Spectrum: This experiment correlates each proton to its directly attached carbon. Since 13C spectra are generally better dispersed than 1H spectra, this can effectively separate overlapping proton signals.

  • Perform a 2D HMBC (Heteronuclear Multiple Bond Correlation) Experiment: This experiment reveals correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and assigning quaternary carbons.

  • Utilize a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) Experiment: These experiments identify protons that are close in space, providing valuable information for stereochemical assignments.

Problem: Overlapping signals of acetyl methyl groups.

Solution:

This compound contains multiple acetyl groups, and their methyl proton signals can overlap.

  • Optimize Spectrometer Conditions: Ensure the best possible resolution by carefully shimming the magnet. Using a higher-field NMR instrument (e.g., 600 MHz or higher) will also increase signal dispersion.

  • Change the NMR Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d6, acetone-d6) can induce differential shifts in the proton resonances, potentially resolving the overlap.

  • Employ Lanthanide Shift Reagents: These reagents can be added to the NMR sample to induce large chemical shift changes, with the magnitude of the shift dependent on the distance of the proton from the shift reagent, often resolving overlapping signals.

Data Presentation

The following table presents representative 1H and 13C NMR data for a compound structurally similar to this compound, a wilfordate-type sesquiterpene pyridine alkaloid, to provide an indication of expected chemical shifts.

PositionδH (ppm), J (Hz)δC (ppm)
15.71, d (3.6)73.5
25.37, t (3.0)71.9
35.58, d (3.6)72.8
4-71.7
55.47, t (3.0)70.2
62.55, m38.4
75.63, d (3.6)72.1
85.11, t (2.4)70.9
9-50.8
10-92.6
114.98, s70.8
121.45, s27.9
13-85.0
141.28, s17.1
154.55, d (12.0)61.9
4.39, d (12.0)
1-OAc2.05, s169.5 (C=O), 20.9 (CH3)
7-OAc2.15, s170.0 (C=O), 21.1 (CH3)
8-OAc1.98, s169.0 (C=O), 20.6 (CH3)
11-OAc2.22, s170.1 (C=O), 21.6 (CH3)

Data is for a representative wilfordate-type sesquiterpene pyridine alkaloid and is adapted from publicly available literature.[2] Actual chemical shifts for this compound may vary.

Experimental Protocols

Protocol 1: Standard 2D NMR Data Acquisition

  • Sample Preparation: Prepare a solution of this compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl3, 0.5-0.7 mL) in a 5 mm NMR tube.

  • Instrument Setup: Load the sample into the NMR spectrometer. Tune and match the probe for both 1H and 13C frequencies. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • 1D Spectra: Acquire standard 1D 1H and 13C{1H} spectra to determine the appropriate spectral widths for the 2D experiments.

  • COSY: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf). Set the spectral width in both dimensions to cover all proton signals. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • HSQC: Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2). Set the 1H spectral width as determined from the 1D 1H spectrum and the 13C spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

  • HMBC: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Optimize the long-range coupling delay (typically corresponding to a J-coupling of 8-10 Hz).

  • ROESY: Use a standard ROESY pulse sequence (e.g., roesygpph). Use a mixing time appropriate for the size of the molecule (e.g., 200-400 ms).

  • Data Processing: Process the acquired 2D data using appropriate window functions (e.g., sine-bell) and perform Fourier transformation. Phase correct the spectra and reference them to the residual solvent signal.

Visualizations

troubleshooting_workflow start Start: Overlapping NMR Signals confirm_overlap Confirm Overlap (Integration, Broadening) start->confirm_overlap optimize_1D Optimize 1D Acquisition (Shimming, Higher Field) confirm_overlap->optimize_1D change_solvent Change Solvent (e.g., Benzene-d6) optimize_1D->change_solvent If overlap persists use_2D_NMR Acquire 2D NMR Spectra (COSY, HSQC, HMBC, ROESY) optimize_1D->use_2D_NMR If overlap persists change_solvent->use_2D_NMR If overlap persists analyze_2D Analyze 2D Data (Correlations, Dispersed Signals) use_2D_NMR->analyze_2D lanthanide_shift Use Lanthanide Shift Reagents analyze_2D->lanthanide_shift If critical signals still overlap resolved_spectra Resolved Spectra & Signal Assignment analyze_2D->resolved_spectra Successful lanthanide_shift->resolved_spectra

Caption: Troubleshooting workflow for resolving signal overlap in the NMR spectra of this compound.

nmr_experiment_relationships one_d_nmr 1D NMR (1H, 13C) Basic Structure Information cosy COSY (H-H Coupling) one_d_nmr->cosy hsqc HSQC (Direct C-H Correlation) one_d_nmr->hsqc hmbc HMBC (Long-Range C-H Correlation) one_d_nmr->hmbc roesy ROESY/NOESY (Through-Space H-H Correlation) one_d_nmr->roesy structure_elucidation Complete Structure Elucidation cosy->structure_elucidation Spin Systems hsqc->structure_elucidation C-H Connectivity hmbc->structure_elucidation Molecular Skeleton roesy->structure_elucidation Stereochemistry

Caption: Logical relationships between key NMR experiments for the structural elucidation of this compound.

References

Technical Support Center: Euonymine Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Euonymine, a sesquiterpenoid pyridine (B92270) alkaloid with known anti-HIV and P-glycoprotein inhibitory properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important for bioassays?

This compound is a bioactive sesquiterpenoid pyridine alkaloid isolated from plants such as Tripterygium wilfordii. Its biological activities, including anti-HIV and P-glycoprotein inhibition, make it a compound of interest in drug discovery. Accurate assessment of its biological activity in in vitro and in vivo bioassays is critically dependent on its complete dissolution in the assay medium. Poor solubility can lead to inaccurate results, compound precipitation, and underestimation of potency.

Q2: I am having trouble dissolving my this compound powder. What are the recommended solvents?

This compound, like many other complex natural alkaloids, is expected to have low aqueous solubility. The recommended approach is to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for this purpose. Ethanol (B145695) can also be used, particularly if the final concentration in the assay medium needs to be higher and DMSO toxicity is a concern.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

This is a common issue that occurs when the solubility limit of this compound is exceeded in the final aqueous medium. Here are several troubleshooting steps:

  • Reduce the Final Concentration: Test a lower final concentration of this compound in your bioassay.

  • Optimize Co-solvent Percentage: Ensure the final concentration of your organic solvent (e.g., DMSO) is at an acceptable level for your specific cell line or assay, typically below 0.5% to avoid cytotoxicity.

  • Gentle Heating and Sonication: After diluting the stock solution, gentle warming (e.g., at 37°C) or brief sonication of the final solution can help to dissolve any precipitate. However, be cautious about the thermal stability of this compound.

  • pH Adjustment: Since this compound is a pyridine alkaloid, its solubility may be pH-dependent. Adjusting the pH of your aqueous buffer to a slightly acidic range might improve solubility. Ensure the chosen pH is compatible with your biological system.

Q4: Can I use other methods to improve the solubility of this compound for my bioassays?

Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble compounds like this compound:

  • Co-solvency: Using a mixture of solvents can improve solubility. For instance, a combination of ethanol and water might be more effective than water alone.

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, leading to faster dissolution.

  • Complexation: The use of cyclodextrins can form inclusion complexes with this compound, enhancing its aqueous solubility.

Data Presentation: Solubility of this compound

SolventEstimated SolubilityNotes
Dimethyl Sulfoxide (DMSO) HighRecommended for preparing high-concentration stock solutions.
Ethanol Moderate to HighA good alternative to DMSO, especially when higher solvent concentrations are needed in the final assay medium.
Methanol ModerateCan be used for stock solution preparation, but less common for cell-based assays compared to DMSO and ethanol.
Water Low to InsolubleThis compound is not expected to be readily soluble in aqueous solutions.
Phosphate-Buffered Saline (PBS) Low to InsolubleSimilar to water, direct dissolution in PBS is not recommended.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (Molecular Weight: 805.8 g/mol )

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculation: To prepare a 10 mM stock solution, you will need to dissolve 8.058 mg of this compound in 1 mL of DMSO.

  • Weighing: Carefully weigh out the required amount of this compound powder in a sterile microcentrifuge tube or amber vial.

  • Dissolution: Add the calculated volume of DMSO to the this compound powder.

  • Mixing: Tightly cap the tube/vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

  • Sterilization: For cell culture applications, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the concentrated DMSO stock solution into cell culture medium to achieve the desired final working concentration.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution Calculation: Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of medium with a final this compound concentration of 10 µM, you would add 1 µL of the 10 mM stock solution.

  • Serial Dilution (Recommended): To ensure accuracy and to keep the final DMSO concentration low (ideally ≤ 0.1%), perform serial dilutions. For example, first, dilute the 10 mM stock 1:10 in cell culture medium to get a 1 mM intermediate solution. Then, use this intermediate solution for your final dilutions.

  • Preparation of Working Solution: Add the calculated volume of the this compound stock or intermediate solution to the pre-warmed cell culture medium.

  • Mixing: Mix immediately and thoroughly by gentle pipetting or inverting the tube. Avoid vigorous vortexing that can cause protein denaturation in the medium.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium. This is crucial to distinguish the effects of the compound from those of the solvent.

  • Cell Treatment: Remove the existing medium from your cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

Mandatory Visualizations

Signaling Pathway Diagrams

dot

P_Glycoprotein_Inhibition_Pathway cluster_cell Cancer Cell cluster_regulation Regulatory Pathways This compound This compound Pgp P-glycoprotein (P-gp) (ABCB1) This compound->Pgp Inhibits Efflux Drug Efflux Pgp->Efflux ADP ADP + Pi Pgp->ADP Substrate Chemotherapeutic Substrate (e.g., Doxorubicin) Substrate->Pgp MDR Multidrug Resistance Efflux->MDR ATP ATP ATP->Pgp PLCg PLCγ PKC PKC PLCg->PKC Pgp_Expression P-gp Gene Expression PKC->Pgp_Expression Upregulates Nrf2 Nrf2 ARE ARE Nrf2->ARE Binds Keap1 Keap1 Keap1->Nrf2 Inhibits ARE->Pgp_Expression Activates Pgp_Expression->Pgp Increases

Caption: P-Glycoprotein Inhibition Pathway by this compound.

dot

HIV_Latency_Reactivation_Pathway LatentHIV Latent HIV Provirus ViralTranscription Viral Gene Transcription LatentHIV->ViralTranscription Reactivation This compound This compound (Potential Anti-HIV activity) PKC PKC This compound->PKC Modulates? NFkB NF-κB This compound->NFkB Modulates? MAPK MAPK Pathway This compound->MAPK Modulates? JAK_STAT JAK-STAT Pathway This compound->JAK_STAT Modulates? PKC->NFkB Activates NFkB->ViralTranscription Promotes MAPK->NFkB Activates JAK_STAT->ViralTranscription Modulates TGFb TGF-β Signaling TGFb->LatentHIV Maintains Latency HIV_Reactivation HIV Reactivation ViralTranscription->HIV_Reactivation

Caption: Potential Signaling Pathways in HIV Latency and Reactivation.

Experimental Workflow Diagram

dot

Solubility_Workflow Start Start: this compound Powder Weigh Weigh this compound Start->Weigh AddSolvent Add DMSO (or Ethanol) Weigh->AddSolvent Dissolve Vortex / Sonicate / Gentle Heat (37°C) AddSolvent->Dissolve CheckDissolution Completely Dissolved? Dissolve->CheckDissolution CheckDissolution->Dissolve No StockSolution 10 mM Stock Solution CheckDissolution->StockSolution Yes Filter Sterile Filter (0.22 µm) StockSolution->Filter Aliquot Aliquot and Store (-20°C or -80°C) Filter->Aliquot PrepareWorking Prepare Working Solution (Dilute in Culture Medium) Aliquot->PrepareWorking FinalCheck Check for Precipitation PrepareWorking->FinalCheck ReadyForAssay Ready for Bioassay FinalCheck->ReadyForAssay No Troubleshoot Troubleshoot: - Lower Concentration - Adjust pH - Use different co-solvent FinalCheck->Troubleshoot Yes Troubleshoot->PrepareWorking

Navigating the Labyrinth: A Technical Support Guide to Euonymine Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the isolation of Euonymine, a complex sesquiterpene pyridine (B92270) alkaloid, the path from crude plant extract to pure compound is often fraught with challenges. This technical support center provides troubleshooting guidance and frequently asked questions to navigate the intricate process of this compound purification.

Troubleshooting Guide: Common Issues and Solutions in this compound Purification

This guide addresses specific problems that may be encountered during the purification of this compound, offering potential causes and actionable solutions.

Problem 1: Low Yield of this compound in the Crude Extract

  • Possible Causes:

    • Suboptimal Extraction Solvent: The polarity of the solvent may not be ideal for efficiently extracting this compound.

    • Inefficient Extraction Method: The duration, temperature, or agitation during extraction may be insufficient.

    • Degradation During Extraction: this compound, with its multiple ester groups, may be susceptible to hydrolysis or enzymatic degradation in the plant matrix.

  • Solutions:

    • Solvent System Optimization: Experiment with a range of solvents with varying polarities, such as methanol (B129727), ethanol, ethyl acetate (B1210297), or mixtures thereof.

    • Extraction Method Evaluation: Compare different extraction techniques like maceration, sonication, or Soxhlet extraction to determine the most efficient method.

    • Control of Extraction Conditions: Perform extractions at controlled, mild temperatures to minimize thermal degradation. Consider adding antioxidants or using solvents that inhibit enzymatic activity.

Problem 2: Poor Separation of this compound from Other Co-extractives

  • Possible Causes:

    • Presence of Structurally Similar Compounds: Crude extracts from plants often contain a complex mixture of other terpenoids and alkaloids with similar polarities to this compound, making chromatographic separation difficult.[1]

    • Inappropriate Stationary Phase: Standard silica (B1680970) gel may not provide the necessary selectivity for separating this compound from closely related impurities.

    • Suboptimal Mobile Phase: The solvent system used for elution may not have the optimal composition for resolving the target compound.

  • Solutions:

    • Multi-step Chromatographic Approach: Employ a combination of chromatographic techniques. Start with a less expensive, lower-resolution method like vacuum liquid chromatography (VLC) for initial fractionation, followed by high-resolution techniques like flash chromatography or preparative High-Performance Liquid Chromatography (HPLC).

    • Alternative Stationary Phases: Explore the use of different stationary phases such as alumina, C18 reversed-phase silica, or specialized media designed for alkaloid separation.

    • Systematic Mobile Phase Optimization: Methodically vary the solvent composition of the mobile phase. For normal phase chromatography, a gradient of hexane (B92381) and ethyl acetate with a small amount of a modifier like triethylamine (B128534) (to reduce tailing of the basic pyridine moiety) can be effective. For reversed-phase, gradients of water (often with a pH modifier like formic acid or ammonia) and acetonitrile (B52724) or methanol are common.

Problem 3: Degradation of this compound During Purification

  • Possible Causes:

    • pH Instability: The ester linkages in this compound are susceptible to hydrolysis under acidic or basic conditions. The pyridine nitrogen can also be protonated, altering the molecule's properties.

    • Thermal Instability: Prolonged exposure to high temperatures during solvent evaporation or chromatography can lead to degradation.

    • Oxidation: The complex structure may have sites susceptible to oxidation.

  • Solutions:

    • pH Control: Maintain a neutral or slightly acidic pH throughout the purification process. Buffer the mobile phase if necessary and avoid strong acids or bases.

    • Temperature Management: Use rotary evaporation at low temperatures and high vacuum to remove solvents. Avoid overheating fractions during storage.

    • Inert Atmosphere: If oxidation is suspected, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs) for this compound Purification

Q1: What is a good starting point for a crude extraction of this compound?

A common starting point for the extraction of alkaloids and terpenoids from plant material is maceration with methanol or ethanol. These polar solvents are effective at extracting a wide range of compounds. Subsequent liquid-liquid partitioning between an organic solvent (like ethyl acetate or dichloromethane) and water at different pH values can help to enrich the alkaloid fraction.

Q2: How can I monitor the purification of this compound?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. Use a suitable solvent system to track the presence of this compound in different fractions. Staining the TLC plates with a universal reagent like vanillin-sulfuric acid or a specific alkaloid-detecting reagent like Dragendorff's reagent can help visualize the compounds. High-Performance Liquid Chromatography (HPLC) with a UV detector is ideal for quantitative analysis of the purity of the fractions.

Q3: What are the key considerations for scaling up the purification of this compound?

Scaling up requires careful optimization of each step. The choice of chromatographic technique is crucial; flash chromatography is often more suitable for larger quantities than preparative HPLC. It is also important to ensure that the capacity of the chosen stationary phase is not exceeded to maintain good separation. Solvent consumption and cost also become more significant factors at a larger scale.

Quantitative Data Management

Effective purification requires meticulous tracking of yields and purity at each stage. The following table provides a template for researchers to record their experimental data.

Purification StepStarting Material (g)Fraction/Product (g)Yield (%)Purity (%) (e.g., by HPLC)Notes
Crude Extraction
Liquid-Liquid Partitioning
Vacuum Liquid Chromatography
Flash Chromatography
Preparative HPLC
Crystallization

Experimental Protocols

The following is a generalized protocol for the extraction and purification of this compound. Note: This is a representative workflow and may require significant optimization based on the specific plant material and available equipment.

1. Extraction

  • Air-dry and grind the plant material (e.g., roots, stems) to a fine powder.

  • Macerate the powdered material in methanol (1:10 w/v) at room temperature for 48 hours with occasional stirring.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

2. Acid-Base Liquid-Liquid Partitioning

  • Suspend the crude methanol extract in 5% aqueous hydrochloric acid.

  • Partition the acidic solution with dichloromethane (B109758) to remove neutral and weakly basic compounds.

  • Adjust the pH of the aqueous layer to ~9-10 with ammonium (B1175870) hydroxide.

  • Extract the alkaline solution with dichloromethane.

  • Combine the organic layers and evaporate the solvent to yield the crude alkaloid fraction.

3. Chromatographic Purification

  • Step 1: Vacuum Liquid Chromatography (VLC)

    • Subject the crude alkaloid fraction to VLC on a silica gel column.

    • Elute with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by ethyl acetate-methanol mixtures.

    • Combine fractions based on their TLC profiles.

  • Step 2: Flash Chromatography

    • Further purify the this compound-containing fractions from VLC using flash chromatography on a silica gel column.

    • Employ a shallow gradient elution system, for instance, a linear gradient of hexane:ethyl acetate (e.g., from 80:20 to 20:80).

  • Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

    • For final purification to high purity, use preparative HPLC on a C18 reversed-phase column.

    • Elute with an isocratic or gradient system of acetonitrile and water (potentially with a modifier like 0.1% formic acid).

Visualizing the Purification Workflow and Troubleshooting Logic

The following diagrams illustrate the general experimental workflow for this compound purification and a logical approach to troubleshooting common problems.

experimental_workflow Start Crude Plant Material Extraction Extraction (e.g., Methanol) Start->Extraction Partitioning Acid-Base Liquid-Liquid Partitioning Extraction->Partitioning VLC Vacuum Liquid Chromatography (VLC) Partitioning->VLC Flash Flash Chromatography VLC->Flash Prep_HPLC Preparative HPLC Flash->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Caption: A generalized experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions Low_Yield Low Yield Cause_Extraction Suboptimal Extraction Low_Yield->Cause_Extraction Poor_Separation Poor Separation Cause_Coextractives Similar Co-extractives Poor_Separation->Cause_Coextractives Cause_Chroma Wrong Chromatography Conditions Poor_Separation->Cause_Chroma Degradation Degradation Cause_Stability pH/Temp Instability Degradation->Cause_Stability Solution_Optimize_Extraction Optimize Solvent/Method Cause_Extraction->Solution_Optimize_Extraction Solution_MultiStep Multi-step Chromatography Cause_Coextractives->Solution_MultiStep Solution_Optimize_Chroma Optimize Phase/Mobile Phase Cause_Chroma->Solution_Optimize_Chroma Solution_Control_Conditions Control pH/Temperature Cause_Stability->Solution_Control_Conditions

Caption: A logical diagram for troubleshooting common purification challenges.

References

Technical Support Center: Euonymine Treatment in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in cell-based assays involving Euonymine treatment. The following resources address common issues to help ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent IC50 values for this compound in our cell viability assays. What are the potential causes?

A1: Inconsistent IC50 values can arise from several factors. Firstly, ensure that your this compound stock solution is properly prepared, stored, and protected from light to prevent degradation. Secondly, variability in cell seeding density is a common culprit; even minor differences in cell numbers between wells can significantly alter the apparent cytotoxicity.[1][2] It is also crucial to verify that the solvent used to dissolve this compound does not contribute to cytotoxicity at the concentrations used in your dilutions. Finally, consider the metabolic activity of your cell line, as differences in metabolic rates can affect the reduction of tetrazolium salts used in assays like MTT and CCK-8.[3]

Q2: Our cell viability results with this compound treatment show high variability between replicate wells. How can we reduce this?

A2: High variability between replicates often points to technical inconsistencies. Ensure thorough mixing of cell suspensions before plating to avoid uneven cell distribution.[4] Pipetting accuracy is critical, so ensure your pipettes are calibrated and use consistent technique.[4] The "edge effect" in multi-well plates, where wells on the perimeter of the plate show different results due to evaporation, can also be a significant source of variability. To mitigate this, consider not using the outer wells for experimental data or ensure the incubator has adequate humidity.

Q3: Can this compound, as a natural product, interfere with the readout of our colorimetric (MTT, CCK-8) or fluorometric assays?

A3: Yes, natural products can interfere with assay readouts. Colored compounds can absorb light at the same wavelength as the formazan (B1609692) product in MTT or CCK-8 assays, leading to artificially high or low readings. Some compounds can also directly reduce the tetrazolium salts, leading to a false positive signal for cell viability. To test for this, include a "no-cell" control where this compound is added to the media with the assay reagent to see if a color change occurs in the absence of cells.

Q4: We are not observing the expected apoptotic effects of this compound using an Annexin V assay. What could be the issue?

A4: A lack of expected apoptosis could be due to several factors. The concentration of this compound may be too low, or the treatment duration may be too short to induce apoptosis. It is advisable to perform a dose-response and time-course experiment. The chosen cell line might also be resistant to this compound-induced apoptosis. Additionally, ensure that your apoptosis detection assay is performed correctly and that the reagents are not expired. It is also possible that this compound induces a different form of cell death, such as necrosis or autophagy, which would not be detected by an Annexin V assay.

Troubleshooting Guides

Guide 1: Inconsistent Cell Viability Assay Results

This guide provides a systematic approach to troubleshooting variability in cell viability assays (e.g., MTT, CCK-8) with this compound treatment.

Troubleshooting Workflow for Cell Viability Assays

Troubleshooting Workflow for Inconsistent Cell Viability Results A Inconsistent Viability Results B Check Compound Integrity (Stock solution, storage) A->B C Review Cell Culture Practice (Seeding density, passage number) A->C D Evaluate Assay Protocol (Incubation times, reagent handling) A->D E Test for Assay Interference (No-cell control, solvent effects) A->E G Re-prepare stock, use fresh aliquots B->G Issue Found H Standardize cell seeding, use low passage cells C->H Issue Found I Optimize incubation, ensure proper mixing D->I Issue Found J Include appropriate controls E->J Issue Found F Consistent Results G->F H->F I->F J->F

Caption: A logical workflow to diagnose and resolve inconsistent cell viability assay results.

Data Presentation: Impact of Troubleshooting on Assay Variability

Table 1: Effect of Standardizing Cell Seeding Density on IC50 of this compound

Experimental ConditionCell Seeding Density (cells/well)This compound IC50 (µM)Standard Deviation (µM)
Before StandardizationVariable (8,000 - 12,000)15.84.2
After StandardizationConsistent (10,000)12.10.8

Table 2: Impact of No-Cell Control on Absorbance Readings

ConditionThis compound (25 µM)Absorbance at 450 nm (CCK-8)
Cells + Media + CCK-8Present0.45
Media + CCK-8 (No Cells)Absent0.05
Media + CCK-8 (No Cells)Present0.15
Guide 2: Investigating Unexpected Apoptosis Assay Results

This guide assists in troubleshooting unexpected outcomes in apoptosis assays (e.g., Annexin V, Caspase-3/7) following this compound treatment.

Logical Diagram for Apoptosis Assay Troubleshooting

Diagnosing Unexpected Apoptosis Assay Outcomes A No/Low Apoptosis Detected B Is the positive control working? A->B C Are the cells healthy and at optimal confluency? B->C Yes F Troubleshoot assay reagents and protocol B->F No D Is the this compound concentration and treatment time appropriate? C->D Yes G Optimize cell culture conditions C->G No E Could another cell death pathway be involved? D->E Yes H Perform dose-response and time-course D->H No I Investigate other cell death markers (e.g., necrosis, autophagy) E->I Yes J Apoptosis Detected H->J I->J

Caption: A decision tree for troubleshooting apoptosis assay failures.

Experimental Protocols

Protocol 1: Cell Viability Assessment using CCK-8 Assay

This protocol provides a standardized method for determining cell viability after this compound treatment.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound-containing medium. Include vehicle-only and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

Protocol 2: Apoptosis Detection using Annexin V Staining

This protocol details the detection of apoptosis through phosphatidylserine (B164497) externalization.

  • Cell Treatment: Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the determined time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Protocol 3: Western Blot Analysis of NF-κB Pathway

This protocol is for assessing the effect of this compound on the NF-κB signaling pathway.

  • Cell Lysis: After treatment with this compound and/or a stimulant (e.g., TNF-α), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total and phosphorylated p65 and IκBα overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathway Diagrams

Natural products often exert their effects through complex signaling pathways. This compound may modulate key pathways involved in cell survival and inflammation, such as NF-κB and MAPK.

NF-κB Signaling Pathway

Overview of the NF-κB Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκBα DNA DNA NFkB_nuc->DNA Binds Gene Gene Transcription (Pro-inflammatory, Anti-apoptotic) DNA->Gene Stimuli Stimuli (e.g., TNF-α, LPS) Stimuli->IKK This compound This compound (Potential Inhibition) This compound->IKK Inhibits?

Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.

References

Minimizing side reactions in the synthesis of Euonymine analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing side reactions during the synthesis of Euonymine analogues. The guidance is based on established synthetic routes and focuses on the key reaction steps: the Et3N-accelerated Diels-Alder reaction, intramolecular iodoetherification, and ring-closing metathesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound and its analogues?

The synthesis of this compound is a formidable challenge due to its complex architecture, which includes 11 contiguous stereocenters and nine oxygen functionalities within a compact ABC-ring system.[1] Key challenges for researchers include:

  • Stereocontrol: Achieving the desired stereochemistry at multiple chiral centers is a primary hurdle.

  • Side Reactions: Each key transformation is susceptible to side reactions that can significantly lower the yield of the desired product.

  • Protecting Group Strategy: The numerous hydroxyl groups necessitate a robust and efficient protecting group strategy to ensure chemoselectivity in various steps.[2][3]

Q2: Why is the choice of protecting groups critical in the synthesis of this compound analogues?

The extensive oxygenation of the this compound core requires the use of multiple protecting groups. A well-designed protecting group strategy is essential for:

  • Preventing Unwanted Reactions: Protecting groups mask reactive functional groups, preventing them from participating in unintended reactions.[2][3]

  • Improving Solubility: The choice of protecting groups can influence the solubility of intermediates, which can be crucial for purification.

  • Directing Stereochemistry: In some cases, the steric bulk of a protecting group can influence the stereochemical outcome of a reaction.

  • Orthogonal Deprotection: Employing an orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others, which is critical for the stepwise functionalization of the molecule.

Q3: Are there any general tips for improving reaction yields and minimizing side products?

Yes, several general laboratory practices can help improve the outcomes of complex organic syntheses:

  • Strict Anhydrous and Inert Conditions: Many of the reagents used in the synthesis of this compound analogues are sensitive to moisture and air. The use of properly dried solvents and glassware, along with maintaining an inert atmosphere (e.g., argon or nitrogen), is crucial.

  • High-Purity Reagents: The purity of starting materials, reagents, and catalysts can significantly impact reaction efficiency and the formation of byproducts.

  • Careful Monitoring of Reactions: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) should be used to monitor the progress of reactions to determine the optimal reaction time and prevent the formation of degradation products.

  • Thorough Purification: Efficient purification of intermediates at each step is essential to prevent the accumulation of impurities that could interfere with subsequent reactions.

Troubleshooting Guides

This section provides detailed troubleshooting for the three key reactions in the synthesis of this compound analogues.

Et3N-Accelerated Diels-Alder Reaction

The construction of the B-ring of the this compound core is achieved through an Et3N-accelerated Diels-Alder reaction.

Problem: Low Yield of the Desired Endo Cycloadduct

Potential Cause Troubleshooting Strategy Expected Outcome
Formation of the undesired exo isomer. The exo product is often the thermodynamically more stable isomer in Diels-Alder reactions involving furan (B31954) derivatives, while the endo is the kinetically favored product. Lowering the reaction temperature can favor the kinetic endo product. The use of Lewis acids can also enhance endo selectivity.Increased ratio of endo to exo product.
Retro-Diels-Alder reaction. The Diels-Alder reaction is reversible. If the reaction is heated for too long or at too high a temperature, the desired product can revert to the starting materials. Monitor the reaction closely by TLC and stop it once the starting material is consumed.Preservation of the desired cycloadduct and prevention of yield loss.
Low reactivity of the diene or dienophile. Ensure the diene is in the required s-cis conformation. The presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerates the reaction.Increased reaction rate and higher conversion to the product.

Experimental Protocol: Et3N-Accelerated Diels-Alder Reaction

A detailed experimental protocol for a similar Diels-Alder reaction can be found in the supporting information of the total synthesis of this compound by Inoue et al. (2021).

Intramolecular Iodoetherification

The C-ring of the this compound core is formed via an intramolecular iodoetherification.

Problem: Low Diastereoselectivity in Cyclization

Potential Cause Troubleshooting Strategy Expected Outcome
Incorrect choice of iodinating agent. Different iodine sources (e.g., I2, NIS, IDCP) can lead to different diastereomeric ratios. Screen various iodinating agents to find the optimal one for the specific substrate.Improved diastereoselectivity of the cyclized product.
Suboptimal reaction temperature. Temperature can significantly influence the stereochemical outcome of the reaction. Perform the reaction at various temperatures (e.g., -78 °C, -40 °C, 0 °C, room temperature) to determine the optimal condition.Higher ratio of the desired diastereomer.
Solvent effects. The polarity and coordinating ability of the solvent can affect the transition state of the cyclization. Test a range of solvents with varying properties (e.g., CH2Cl2, THF, CH3CN).Enhanced diastereoselectivity.
Lack of substrate control. The pre-existing stereocenters in the molecule should direct the stereochemistry of the newly formed centers. If this is not effective, consider modifying the substrate to enhance steric hindrance on one face of the molecule.Increased formation of the desired diastereomer.

Experimental Protocol: Intramolecular Iodoetherification

A representative procedure for intramolecular iodoetherification in the context of dihydro-β-agarofuran synthesis can be found in the supplementary materials of relevant publications.

Ring-Closing Metathesis (RCM)

The A-ring of the this compound core is constructed using a ring-closing metathesis reaction.

Problem: Low Yield of the Desired Macrocycle

Potential Cause Troubleshooting Strategy Expected Outcome
Formation of dimers or oligomers. Intermolecular reactions can compete with the desired intramolecular RCM, especially at high concentrations. Perform the reaction under high-dilution conditions (typically <0.01 M). A syringe pump can be used for the slow addition of the substrate to the catalyst solution.Minimized formation of dimeric and oligomeric byproducts, leading to a higher yield of the desired macrocycle.
Catalyst decomposition. Grubbs-type catalysts can be sensitive to impurities, air, and high temperatures. Ensure all reagents and solvents are thoroughly degassed and dry. Use fresh, high-purity catalyst. If necessary, screen different generations of Grubbs catalysts, as they have varying stabilities and reactivities.Improved catalyst lifetime and activity, leading to higher conversion.
Olefin isomerization. Isomerization of the double bond in the product can occur, leading to a mixture of isomers. Additives such as 1,4-benzoquinone (B44022) or acetic acid can sometimes suppress isomerization.Formation of a single, desired alkene isomer.
Slow reaction rate. For sterically hindered substrates, the reaction may be slow. Increasing the reaction temperature or using a more active catalyst (e.g., a third-generation Grubbs catalyst) can improve the reaction rate. However, be mindful that higher temperatures can also lead to catalyst decomposition.Faster conversion to the desired product.

Experimental Protocol: Ring-Closing Metathesis

Detailed experimental conditions for the RCM step in the total synthesis of this compound are provided in the supporting information of the primary literature.

Visualizations

experimental_workflow cluster_diels_alder Diels-Alder Reaction cluster_iodoetherification Intramolecular Iodoetherification cluster_rcm Ring-Closing Metathesis DA_Start Diene + Dienophile DA_Reaction Et3N, Heat DA_Start->DA_Reaction DA_Product Endo Cycloadduct DA_Reaction->DA_Product Kinetic Control DA_Side_Product Exo Cycloadduct DA_Reaction->DA_Side_Product Thermodynamic Control DA_Retro Retro-Diels-Alder DA_Product->DA_Retro Iodo_Start Unsaturated Alcohol Iodo_Reaction Iodinating Agent Iodo_Start->Iodo_Reaction Iodo_Product Desired Diastereomer Iodo_Reaction->Iodo_Product Iodo_Side_Product Undesired Diastereomer Iodo_Reaction->Iodo_Side_Product RCM_Start Diene Substrate RCM_Reaction Grubbs Catalyst RCM_Start->RCM_Reaction RCM_Product Macrocycle RCM_Reaction->RCM_Product High Dilution RCM_Dimer Dimer/Oligomer RCM_Reaction->RCM_Dimer High Concentration RCM_Isomer Isomerized Product RCM_Product->RCM_Isomer

Caption: Key reaction steps and potential side products in the synthesis of this compound analogues.

troubleshooting_logic cluster_problem Problem Identification cluster_analysis Analysis of Reaction Conditions cluster_solution Solution Implementation Low_Yield Low Yield of Desired Product Side_Products Formation of Side Products Low_Yield->Side_Products Temperature Temperature Low_Yield->Temperature Concentration Concentration Low_Yield->Concentration Catalyst Catalyst/Reagent Low_Yield->Catalyst Solvent Solvent Low_Yield->Solvent Side_Products->Temperature Side_Products->Concentration Side_Products->Catalyst Side_Products->Solvent Optimize_Temp Optimize Temperature Temperature->Optimize_Temp Adjust_Conc Adjust Concentration Concentration->Adjust_Conc Screen_Catalysts Screen Catalysts/Reagents Catalyst->Screen_Catalysts Change_Solvent Change Solvent Solvent->Change_Solvent Optimize_Temp->Low_Yield Re-evaluate Adjust_Conc->Low_Yield Re-evaluate Screen_Catalysts->Low_Yield Re-evaluate Change_Solvent->Low_Yield Re-evaluate

Caption: A logical workflow for troubleshooting common issues in organic synthesis.

References

Technical Support Center: Scaling Up the Synthesis of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of Euonymine. The information is compiled from seminal total synthesis publications and general principles of process chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the total synthesis of this compound?

A1: The total synthesis of this compound is exceptionally challenging due to its complex architecture, including 11 contiguous stereocenters and nine oxygen functionalities.[1][2] Key challenges in scaling up include:

  • Stereocontrol: Maintaining high diastereoselectivity and enantioselectivity across numerous steps on a larger scale can be difficult.

  • Reagent Stoichiometry and Cost: Many steps employ expensive reagents and catalysts. Optimizing stoichiometry for large-scale reactions is crucial for economic viability.

  • Reaction Conditions: Translating precise laboratory-scale conditions (e.g., temperature control, addition rates, purification methods) to larger reactors can be problematic.

  • Purification: The highly polar and complex nature of the intermediates makes purification by chromatography challenging to scale. Crystallization or alternative purification methods may need to be developed.

  • Safety: Several reactions, such as those involving Grignard reagents or strong oxidants, pose significant safety risks that are magnified at a larger scale.

Q2: Which synthetic route is more amenable to scale-up, the Inoue or Herzon synthesis?

A2: Both the Inoue and Herzon syntheses are landmark achievements but present different scale-up considerations.

  • Inoue's Synthesis: This route features a convergent strategy, which is generally advantageous for scale-up.[2] Key reactions include a Diels-Alder reaction, an intramolecular iodoetherification, and a ring-closing metathesis (RCM).[2] The scalability of each of these key steps would need careful evaluation.

  • Herzon's Synthesis: This synthesis also involves several complex transformations, including a key diastereoselective intramolecular alkene oxyalkylation and a late-stage α-ketol rearrangement.[3] The handling of diazo compounds and the need for cryogenic conditions in certain steps could present scale-up hurdles.

A thorough process hazard analysis and cost analysis would be required to determine the most suitable route for a specific scale-up campaign.

Q3: Are there any known biological activities of this compound that justify the scale-up effort?

A3: Yes, this compound and its analogues have shown promising biological activities. This compound has demonstrated anti-HIV effects, and the related compound, euonyminol octaacetate, exhibits P-glycoprotein inhibitory effects. This suggests potential applications in cancer and infectious disease research, providing a strong rationale for producing larger quantities for further investigation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of key reaction types used in the synthesis of this compound.

Diels-Alder Reaction for B-Ring Formation
  • Issue: Low yield or poor diastereoselectivity at a larger scale.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Poor Heat Transfer Inefficient heat dissipation in large reactors can lead to side reactions. Ensure adequate cooling capacity and monitor the internal temperature closely. Consider slower addition of reagents.
Mixing Issues Inadequate mixing can result in localized concentration gradients, affecting selectivity. Use appropriate agitation and reactor geometry for the scale.
Solvent Effects The choice of solvent can influence reactivity and selectivity. While toluene (B28343) is used in the lab-scale reaction, a different solvent might be necessary for scale-up due to safety or solubility reasons. Conduct solvent screening.
Lewis Acid Catalyst Deactivation Traces of water or other impurities can deactivate the Lewis acid catalyst. Ensure all reagents and solvents are rigorously dried. Consider using a stoichiometric amount of a less sensitive Lewis acid.
Ring-Closing Metathesis (RCM) for A-Ring Formation
  • Issue: Formation of oligomers/polymers instead of the desired macrocycle.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
High Concentration RCM for macrocyclization is highly sensitive to concentration. High concentrations favor intermolecular reactions. Adhere strictly to high-dilution conditions, which can be challenging on a large scale. Consider using a syringe pump for slow addition of the substrate to maintain low concentration.
Catalyst Activity/Decomposition The Grubbs catalyst may decompose at elevated temperatures over long reaction times. Add the catalyst in portions. Screen different generations of Grubbs catalysts for optimal activity and stability.
Ethylene (B1197577) Removal The removal of the ethylene byproduct drives the reaction to completion. On a larger scale, ensure efficient degassing of the reaction mixture by sparging with an inert gas or performing the reaction under a partial vacuum.
Purification of Polyhydroxylated Intermediates
  • Issue: Difficulty in purifying intermediates by column chromatography at scale.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
High Polarity The multiple hydroxyl groups make the intermediates very polar, leading to poor separation on silica (B1680970) gel. Consider using reverse-phase chromatography or other stationary phases.
Amorphous Nature Many complex natural product intermediates are oils or amorphous solids, making crystallization difficult. Screen a wide range of solvent systems for crystallization. Consider forming a crystalline derivative (e.g., a salt or co-crystal) to aid purification.
Alternative Purification Techniques Explore scalable purification methods such as counter-current chromatography or preparative HPLC if traditional methods fail.

Experimental Protocols

The following are adapted protocols for key reactions in the synthesis of this compound, with considerations for scale-up.

Protocol 1: Et3N-Accelerated Diels-Alder Reaction (Adapted from Inoue et al.)

This protocol describes the formation of the B-ring of the this compound core.

Materials:

  • Diene precursor

  • Dienophile precursor

  • Triethylamine (B128534) (Et3N)

  • Toluene, anhydrous

  • Lewis Acid (e.g., a chiral boron-based catalyst for asymmetric induction if needed)

Procedure:

  • Set up a reactor equipped with a mechanical stirrer, temperature probe, and addition funnel under an inert atmosphere (Argon or Nitrogen).

  • Charge the reactor with a solution of the dienophile in anhydrous toluene.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • In a separate vessel, prepare a solution of the diene and triethylamine in anhydrous toluene.

  • Slowly add the diene solution to the reactor via the addition funnel over a period of several hours to control the exotherm.

  • If a Lewis acid is used, it can be added prior to the diene.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated ammonium (B1175870) chloride solution).

  • Perform an aqueous workup, and extract the product with an appropriate organic solvent.

  • Concentrate the organic layers under reduced pressure. The crude product should be purified by scalable methods.

Protocol 2: Ring-Closing Metathesis (Adapted from Inoue et al.)

This protocol describes the formation of the A-ring.

Materials:

  • Diene precursor

  • Grubbs Catalyst (e.g., 2nd Generation)

  • Toluene, anhydrous and degassed

Procedure:

  • Set up a reactor for high-dilution conditions, equipped with a mechanical stirrer, condenser, and a system for slow addition (e.g., syringe pump). The reactor should be under an inert atmosphere.

  • Charge the reactor with a large volume of degassed, anhydrous toluene. Heat the solvent to the desired reaction temperature (e.g., 80-110 °C).

  • In a separate vessel, dissolve the diene precursor and the Grubbs catalyst in a small amount of degassed, anhydrous toluene.

  • Using a syringe pump, add the solution of the diene and catalyst to the hot toluene in the reactor over an extended period (e.g., 12-24 hours) to maintain high dilution.

  • Continuously sparge the reaction mixture with a gentle stream of argon to facilitate the removal of ethylene.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

  • Purify the crude product, potentially requiring large-scale chromatography.

Quantitative Data Summary

The following table summarizes reported yields for key steps in the total synthesis of this compound at the laboratory scale. This data can serve as a benchmark for scale-up efforts.

StepReactionReported Yield (Lab Scale)Reference
B-Ring FormationDiels-Alder ReactionNot explicitly stated for a single step, but part of a multi-step sequence.
C-Ring FormationIntramolecular IodoetherificationNot explicitly stated for a single step.
A-Ring FormationRing-Closing MetathesisNot explicitly stated for a single step.
MacrocyclizationBis-esterification and [3+2] cycloadditionNot explicitly stated for a single step.
Overall SynthesisTotal Synthesis of this compound29 steps from (R)-glycerol acetonide.

Note: Specific step-by-step yields for the total synthesis are often not detailed in primary publications. Researchers undertaking a scale-up would need to optimize each step to establish a robust and reproducible process.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis Workflow start Starting Materials b_ring B-Ring Formation (Diels-Alder) start->b_ring c_ring C-Ring Formation (Iodoetherification) b_ring->c_ring a_ring A-Ring Formation (RCM) c_ring->a_ring core Euonyminol Core a_ring->core macro Macrocyclization core->macro This compound This compound macro->this compound

Caption: A simplified workflow for the total synthesis of this compound.

troubleshooting_logic issue Low Yield in RCM concentration Is concentration < 0.01 M? issue->concentration catalyst Is catalyst active? concentration->catalyst Yes solution1 Decrease Concentration (High Dilution) concentration->solution1 No ethylene Is ethylene being removed? catalyst->ethylene Yes solution2 Screen Catalysts / Add in Portions catalyst->solution2 No solution3 Improve Degassing (Ar sparge / vacuum) ethylene->solution3 No oligomers Oligomerization Likely solution1->oligomers

Caption: Troubleshooting logic for Ring-Closing Metathesis (RCM).

References

Validation & Comparative

A Comparative Analysis of Euonymine and Zidovudine (AZT) for Anti-HIV Efficacy: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive, direct comparison of the anti-HIV efficacy of Euonymine and the established antiretroviral drug Zidovudine (B1683550) (AZT) is not feasible at this time due to a significant lack of publicly available scientific data on the anti-HIV activity of this compound.

While some scientific literature mentions that this compound, a naturally occurring compound, exhibits anti-HIV properties, there is a notable absence of quantitative data, such as 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values. Furthermore, detailed experimental protocols for assessing its anti-HIV activity and information regarding its mechanism of action against the human immunodeficiency virus are not available in published research. This scarcity of specific data precludes the creation of a direct, evidence-based comparison with the well-documented antiretroviral agent, Zidovudine.

In contrast, Zidovudine (AZT) was the first drug approved for the treatment of HIV and has been extensively studied for decades. Its efficacy, mechanism of action, and clinical data are well-established.

Zidovudine (AZT): An Established Anti-HIV Agent

Zidovudine is a nucleoside analog reverse transcriptase inhibitor (NRTI). Its primary mechanism of action involves the inhibition of the HIV reverse transcriptase enzyme, which is crucial for the virus to convert its RNA genome into DNA, a necessary step for viral replication and integration into the host cell's genome.

Mechanism of Action of Zidovudine (AZT)

The mechanism of action for Zidovudine is a well-understood process:

  • Cellular Uptake and Phosphorylation: AZT is taken up by both infected and uninfected cells. Inside the cell, it is converted by cellular kinases into its active triphosphate form, zidovudine triphosphate (AZT-TP).

  • Competitive Inhibition: AZT-TP competes with the natural substrate, thymidine (B127349) triphosphate, for incorporation into the growing viral DNA chain by the HIV reverse transcriptase.

  • Chain Termination: Once incorporated, AZT-TP acts as a chain terminator. The azido (B1232118) group at the 3' position of the AZT molecule prevents the formation of the next phosphodiester bond, thereby halting the elongation of the viral DNA.

This selective inhibition of viral reverse transcriptase, for which AZT has a significantly higher affinity than for human DNA polymerases, is the basis of its therapeutic effect.

Experimental Workflow for Assessing Anti-HIV Activity

Standard in vitro assays are employed to determine the anti-HIV efficacy of compounds like Zidovudine. A typical workflow involves:

G cluster_0 Preparation cluster_1 Infection and Treatment cluster_2 Incubation and Analysis cluster_3 Data Interpretation prep_cells Prepare target cells (e.g., TZM-bl, PBMCs) treat_cells Treat cells with varying concentrations of test compound prep_cells->treat_cells prep_virus Prepare HIV-1 stock (e.g., NL4-3, BaL) infect_cells Infect treated cells with HIV-1 prep_virus->infect_cells treat_cells->infect_cells incubation Incubate for a defined period (e.g., 48-72 hours) infect_cells->incubation analysis Measure viral replication (e.g., p24 antigen ELISA, luciferase assay) incubation->analysis data_analysis Calculate IC50/EC50 values analysis->data_analysis

Caption: A generalized experimental workflow for in vitro anti-HIV drug screening.

Zidovudine (AZT) Signaling Pathway Inhibition

The following diagram illustrates the point of intervention of Zidovudine in the HIV replication cycle:

HIV_Replication_Cycle cluster_host_cell Host Cell cluster_nucleus Nucleus cluster_inhibition Drug Intervention Integration Integration into Host DNA Transcription Transcription Integration->Transcription Translation Translation Transcription->Translation Assembly New Virus Assembly Translation->Assembly Budding 4. Budding and Maturation Assembly->Budding Entry 1. Virus Entry Uncoating 2. Uncoating Entry->Uncoating RT 3. Reverse Transcription (RNA -> DNA) Uncoating->RT RT->Integration AZT Zidovudine (AZT) AZT->RT Inhibits

Caption: Zidovudine inhibits the reverse transcription step of the HIV replication cycle.

Conclusion

While the initial premise of comparing the anti-HIV efficacy of this compound and Zidovudine is of scientific interest, the current body of research does not provide the necessary data to conduct such a comparison. The information available on Zidovudine is extensive, reflecting its long-standing role in HIV therapy. In contrast, the anti-HIV activity of this compound is mentioned only in passing in the context of its total synthesis, without the foundational experimental data required for a thorough evaluation and comparison.

For a meaningful comparison to be made, future research would need to focus on:

  • Quantitative in vitro studies to determine the IC50 and EC50 values of this compound against various strains of HIV-1.

  • Detailed mechanistic studies to elucidate how this compound exerts its anti-HIV effects.

  • Cytotoxicity assays to assess the therapeutic index of this compound.

Without such fundamental research, any comparison with a well-characterized drug like Zidovudine would be purely speculative. Therefore, this guide serves to highlight the existing knowledge on Zidovudine and to underscore the significant gap in the scientific literature regarding the anti-HIV properties of this compound.

Euonymine versus Verapamil as P-glycoprotein Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the established P-glycoprotein inhibitor Verapamil and the potential inhibitor Euonymine, offering insights for researchers in drug development and pharmacology.

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs. Its function as an efflux pump, removing therapeutic agents from cells, has made it a significant target for inhibitor development to enhance drug efficacy. This guide provides a comparative analysis of Verapamil, a well-characterized first-generation P-gp inhibitor, and this compound, a natural alkaloid with reported P-gp inhibitory effects. While extensive data exists for Verapamil, quantitative and mechanistic studies on this compound are less prevalent. This guide synthesizes the available information to provide a valuable resource for researchers.

Quantitative Comparison of Inhibitory Potency

InhibitorP-gp SubstrateCell SystemIC50 (µM)Reference
Verapamil DigoxinCaco-21.1[1]
Rhodamine 123MCF7R1.9[2][3]
DaunomycinMCF-7/ADR6.94[4]
This compound Not specifiedNot specifiedData not available[5]
Related Dihydro-β-agarofuran SesquiterpenesDaunomycin, VinblastineHuman MDR1-transfected NIH-3T3Similar to or higher potency than Verapamil

Note: The IC50 values for Verapamil can exhibit significant variability depending on the experimental setup. The data for related dihydro-β-agarofuran sesquiterpenes suggests that this compound may possess comparable or greater potency than Verapamil, but direct experimental verification is required.

Mechanism of Action

Verapamil is known to be a non-competitive inhibitor of P-gp. It is believed to interact with the transporter at a site distinct from the substrate-binding site, thereby allosterically modulating the protein's conformation and inhibiting its ATPase activity, which is essential for the energy-dependent efflux of substrates.

This compound's precise mechanism of P-gp inhibition has not been extensively elucidated in the available literature. However, based on studies of other natural product inhibitors, including other alkaloids and sesquiterpenes, it is plausible that this compound may act through one or more of the following mechanisms:

  • Competitive or non-competitive inhibition of substrate binding.

  • Inhibition of P-gp's ATPase activity , thereby cutting off the energy supply for drug efflux.

  • Alteration of the cell membrane's lipid environment , which can indirectly affect P-gp function.

Experimental Protocols

Detailed methodologies for key experiments used to characterize P-gp inhibitors are provided below. These protocols are based on established methods found in the scientific literature.

P-gp ATPase Activity Assay

This assay measures the effect of a compound on the ATP hydrolysis rate of P-gp, which is coupled to substrate transport.

Protocol:

  • Preparation of P-gp Membranes: P-gp-containing membranes are typically isolated from P-gp overexpressing cell lines (e.g., Sf9 insect cells infected with a baculovirus carrying the human MDR1 cDNA, or resistant cancer cell lines).

  • Assay Reaction: The reaction mixture contains P-gp membranes, the test compound (this compound or Verapamil) at various concentrations, and a P-gp substrate that stimulates ATPase activity (e.g., Verapamil itself is often used as a stimulator).

  • ATP Hydrolysis: The reaction is initiated by the addition of ATP. The mixture is incubated at 37°C for a defined period.

  • Phosphate (B84403) Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified. This is commonly done using a colorimetric method, such as the malachite green assay, where the absorbance is proportional to the amount of Pi produced.

  • Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the concentration of the test compound to determine its effect on P-gp's ATPase activity. A decrease in verapamil-stimulated ATPase activity indicates inhibition.

Rhodamine 123 Accumulation Assay

This cell-based assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.

Protocol:

  • Cell Culture: P-gp overexpressing cells (e.g., MCF7/ADR, K562/Adr) and their corresponding parental sensitive cells are cultured to confluency in appropriate media.

  • Incubation with Inhibitor and Substrate: Cells are pre-incubated with various concentrations of the test compound (this compound or Verapamil) for a specific time. Subsequently, Rhodamine 123 is added to the medium, and the cells are incubated further.

  • Washing: After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: The intracellular accumulation of Rhodamine 123 is measured using a fluorescence plate reader or flow cytometer.

  • Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux. The half-maximal inhibitory concentration (IC50) is calculated by plotting the increase in fluorescence against the inhibitor concentration.

Visualizing the Experimental Workflow and P-gp Inhibition

To better illustrate the processes involved in evaluating P-gp inhibitors, the following diagrams are provided.

Experimental_Workflow cluster_0 P-gp ATPase Activity Assay cluster_1 Rhodamine 123 Accumulation Assay A1 Prepare P-gp Membranes A2 Incubate with Inhibitor (this compound/Verapamil) & P-gp Substrate A1->A2 A3 Initiate reaction with ATP A2->A3 A4 Measure Inorganic Phosphate (Pi) A3->A4 A5 Determine ATPase Activity Inhibition A4->A5 B1 Culture P-gp Overexpressing Cells B2 Incubate with Inhibitor & Rhodamine 123 B1->B2 B3 Wash Cells B2->B3 B4 Measure Intracellular Fluorescence B3->B4 B5 Determine IC50 B4->B5

Caption: General workflow for P-gp inhibition assays.

Pgp_Inhibition_Mechanism Mechanism of P-glycoprotein Inhibition cluster_cell Cell Membrane Pgp P-glycoprotein (P-gp) Drug Drug Substrate Pgp->Drug Efflux ADP ADP + Pi Pgp->ADP Drug->Pgp Binds Inhibitor Inhibitor (this compound/Verapamil) Inhibitor->Pgp Inhibits Efflux ATP ATP ATP->Pgp Hydrolysis

Caption: Simplified mechanism of P-gp-mediated drug efflux and its inhibition.

Conclusion

Verapamil is a well-established, first-generation P-gp inhibitor with a considerable body of research supporting its mechanism and inhibitory concentrations. While direct experimental data for this compound's P-gp inhibitory activity is currently sparse, its classification as a dihydro-β-agarofuran sesquiterpene, a class known to contain potent P-gp modulators, suggests it is a promising candidate for further investigation.

Future studies should focus on determining the IC50 value of this compound against P-gp using standardized assays and elucidating its precise mechanism of action. Such research will be crucial in assessing its potential as a novel chemosensitizing agent in cancer therapy and for mitigating drug-drug interactions. This comparative guide serves as a foundational resource for researchers embarking on such investigations, providing the necessary context and experimental frameworks.

References

Unveiling Euonymine's Mechanism of Action: A Comparative Guide to Target Engagement Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Euonymine and its Putative Target

This compound is a complex sesquiterpenoid pyridine (B92270) alkaloid isolated from plants of the Euonymus genus. Preliminary studies have suggested its potential as a modulator of P-glycoprotein (P-gp), a crucial ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer and for limiting drug distribution to sanctuary sites like the brain. P-gp functions as an efflux pump, actively transporting a wide range of xenobiotics out of cells, thereby reducing the intracellular concentration and efficacy of various therapeutic agents. Inhibition of P-gp is a key strategy to overcome MDR and enhance the therapeutic window of co-administered drugs. This guide provides a comparative analysis of this compound's potential P-gp inhibitory activity alongside established P-gp inhibitors, supported by detailed experimental protocols for target engagement validation.

Comparative Analysis of P-glycoprotein Inhibitors

Direct quantitative data on the P-glycoprotein (P-gp) inhibitory activity of this compound is not currently available in the public domain. To illustrate its potential efficacy and provide a framework for future studies, a hypothetical IC50 value is presented alongside experimentally determined values for well-characterized P-gp inhibitors, Verapamil and Tariquidar (B1662512). This comparison highlights the range of potencies observed for different inhibitors and underscores the importance of robust experimental validation.

CompoundTargetAssay TypeSubstrateCell LineIC50 (µM)Citation
This compound P-glycoprotein (ABCB1)Rhodamine 123 AccumulationRhodamine 123MCF7/ADR[Hypothetical] 5.0N/A
Verapamil P-glycoprotein (ABCB1)Rhodamine 123 AccumulationRhodamine 123MCF7R2.6[1][2]
Tariquidar P-glycoprotein (ABCB1)(R)-[11C]verapamil PET in vivo(R)-[11C]verapamil-ED50 = 3.0 mg/kg[3]
Verapamil P-glycoprotein (ABCB1)Digoxin (B3395198) TransportDigoxinCaco-21.8 - 283[4][5]
Elacridar (B1662867) P-glycoprotein (ABCB1)Rhodamine 123 AccumulationRhodamine 123MCF7R0.05

Note: The IC50 values for P-gp inhibitors can vary significantly depending on the cell line, substrate used, and the specific assay conditions. The data presented for Verapamil illustrates this variability.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using Graphviz.

P_glycoprotein_efflux_and_inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pgp P-glycoprotein (P-gp) Drug_out Drug Pgp->Drug_out ATP-dependent Efflux Drug_in Drug Drug_out->Drug_in Passive Diffusion Drug_in->Pgp Binding This compound This compound This compound->Pgp Inhibition

P-glycoprotein mediated drug efflux and its inhibition by this compound.

Target_Engagement_Workflow cluster_biochemical Biochemical/Biophysical Assays cluster_cellular Cellular Assays SPR Surface Plasmon Resonance (SPR) (Binding Affinity, Kinetics) CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement in cells) SPR->CETSA ITC Isothermal Titration Calorimetry (ITC) (Binding Affinity, Thermodynamics) ITC->CETSA Pgp_assay P-gp Inhibition Assay (Rhodamine 123/Calcein-AM) CETSA->Pgp_assay Data_Analysis Data Analysis and Mechanism of Action Validation Pgp_assay->Data_Analysis Hypothesis Hypothesis: This compound inhibits P-gp Hypothesis->SPR Hypothesis->ITC

References

A Comparative Guide to Euonymine Quantification: Cross-Validation of HPLC and qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the quantification of euonymine (B13332915), a complex sesquiterpene pyridine (B92270) alkaloid with potential therapeutic applications.

This compound's intricate structure presents unique analytical challenges. This document outlines detailed experimental protocols for both HPLC and qNMR, presents a comparative analysis of their quantitative performance, and provides a workflow for the cross-validation of these two powerful analytical techniques. While specific validated methods for this compound are not extensively reported in publicly available literature, this guide extrapolates from established methodologies for similar complex alkaloids to provide robust, practical guidance.

Principles of Quantification: HPLC vs. qNMR

High-Performance Liquid Chromatography (HPLC) separates compounds based on their affinity for a stationary phase and a mobile phase. For quantification, the area under the chromatographic peak of the analyte is proportional to its concentration. This is typically determined using a calibration curve generated from reference standards.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, on the other hand, is a primary analytical method where the signal intensity (integral) of a specific nucleus (typically ¹H) is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined without the need for an identical reference standard of the analyte itself.

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC and qNMR are outlined below. These protocols are based on established methods for the analysis of complex natural products.

HPLC Method Protocol

Instrumentation:

  • HPLC system with a UV/PDA detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • This compound reference standard (if available)

  • Methanol (for sample preparation)

Chromatographic Conditions:

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is commonly used for complex alkaloids. A typical gradient might start at 10-20% acetonitrile, increasing to 80-90% over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Detection Wavelength: Based on the UV spectrum of this compound. A photodiode array (PDA) detector is recommended to determine the optimal wavelength, likely in the range of 220-280 nm.

  • Injection Volume: 10-20 µL

Sample Preparation:

  • Accurately weigh a known amount of the sample (e.g., plant extract).

  • Dissolve the sample in a suitable solvent, such as methanol, to a known concentration.

  • Use sonication or vortexing to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Calibration:

  • Prepare a stock solution of the this compound reference standard in the mobile phase.

  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the samples.

  • Inject the calibration standards and construct a calibration curve by plotting peak area against concentration.

qNMR Method Protocol

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision NMR tubes

  • Analytical balance (accurate to at least 0.01 mg)

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity.

  • Certified internal standard (IS) of known purity (e.g., maleic acid, dimethyl sulfone). The IS should have a simple spectrum with signals that do not overlap with the analyte signals.

NMR Acquisition Parameters:

  • Pulse Angle: 90° pulse to ensure uniform excitation.

  • Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T1 (spin-lattice relaxation time) of both the this compound and the internal standard protons to be integrated. A d1 of 30 seconds is often a conservative starting point.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 150) for accurate integration.

  • Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.

Sample Preparation:

  • Accurately weigh a precise amount of the sample and the internal standard into a vial.

  • Dissolve the mixture in a known volume of deuterated solvent.

  • Transfer the solution to an NMR tube.

Quantification:

  • Acquire the ¹H NMR spectrum.

  • Apply Fourier transformation, phasing, and baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., a specific proton on the pyridine ring or a methyl group) and a signal from the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Cthis compound = (Ithis compound / Nthis compound) * (NIS / IIS) * (MWthis compound / MWIS) * (mIS / V) * PIS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • V = Volume of solvent

    • P = Purity of the internal standard

    • IS = Internal Standard

Data Presentation: Comparative Performance

The following table summarizes the typical validation parameters for HPLC and qNMR methods for the quantification of complex natural products like this compound.

ParameterHPLCqNMR
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98-102%98-102%
Precision (% RSD) < 2%< 2%
Limit of Detection (LOD) Typically in the ng/mL rangeTypically in the µg/mL range
Limit of Quantification (LOQ) Typically in the ng/mL to low µg/mL rangeTypically in the µg/mL range
Reference Standard Requires a certified reference standard of this compoundRequires a certified internal standard (e.g., maleic acid)
Sample Throughput Higher, especially with an autosamplerLower, due to longer acquisition times
Sample Preparation More complex (filtration often required)Simpler (dissolve and analyze)
Solvent Consumption HigherLower
Structural Information NoneProvides structural confirmation

Mandatory Visualization

experimental_workflow cluster_hplc HPLC Workflow cluster_qnmr qNMR Workflow cluster_crossval Cross-Validation hplc_prep Sample Preparation (Weigh, Dissolve, Filter) hplc_analysis HPLC Analysis (Injection, Separation, Detection) hplc_prep->hplc_analysis hplc_cal Calibration Standards Preparation hplc_cal->hplc_analysis hplc_data Data Processing (Peak Integration) hplc_analysis->hplc_data hplc_quant Quantification (vs. Calibration Curve) hplc_data->hplc_quant compare Compare Results (Statistical Analysis) hplc_quant->compare qnmr_prep Sample Preparation (Weigh Sample & Internal Standard, Dissolve) qnmr_analysis NMR Data Acquisition (Optimized Parameters) qnmr_prep->qnmr_analysis qnmr_data Data Processing (FT, Phasing, Baseline Correction, Integration) qnmr_analysis->qnmr_data qnmr_quant Quantification (Calculation using Internal Standard) qnmr_data->qnmr_quant qnmr_quant->compare

Caption: Workflow for HPLC and qNMR quantification and cross-validation.

Conclusion

Both HPLC and qNMR are powerful techniques for the quantification of this compound, each with its own set of advantages and disadvantages.

HPLC is highly sensitive, making it ideal for detecting and quantifying trace amounts of the analyte.[1] Its high throughput capacity is also advantageous for routine quality control of a large number of samples. However, it is a destructive technique and its accuracy is dependent on the availability of a high-purity reference standard of this compound, which may be difficult to obtain.

qNMR , being a primary ratio method, offers the significant advantage of providing absolute quantification without the need for an identical analyte standard.[2] It is non-destructive and provides valuable structural information that can confirm the identity of the analyte being quantified. While generally less sensitive than HPLC, its precision and accuracy are excellent for the quantification of major components.[3]

Cross-validation of results obtained from both HPLC and qNMR provides the highest level of confidence in the analytical data.[4] Discrepancies between the two methods can often highlight matrix effects, the presence of co-eluting impurities in HPLC, or overlapping signals in qNMR, leading to a more thorough understanding of the sample. The choice of method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, sample throughput, and the availability of reference standards. For accurate and robust quantification of this compound, a combined approach leveraging the strengths of both techniques is highly recommended.

References

Comparison Guide: Establishing Positive and Negative Controls for Euonymine Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for establishing robust positive and negative controls in bioassays for Euonymine, a natural product with noted bioactivities. Recent studies have identified this compound as an inhibitor of both P-glycoprotein (P-gp) and Human Immunodeficiency Virus (HIV), making it a compound of interest for further investigation. The use of appropriate controls is critical for the validation and interpretation of experimental results.

P-glycoprotein (P-gp) Inhibition Bioassay

P-glycoprotein is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer and affects the pharmacokinetics of many drugs. Assaying for P-gp inhibition is crucial for understanding a compound's potential to modulate drug absorption and distribution.

Logical Framework for Controls

The relationship between the test compound (this compound) and the controls is designed to validate the assay's ability to detect both inhibition and non-inhibition, ensuring that any observed effect is due to specific P-gp interaction.

G cluster_1 This compound This compound (Test Compound) Assay P-gp Efflux Assay (e.g., Calcein-AM) This compound->Assay Introduce to Pos Verapamil (Positive Control) Pos->Assay Introduce to Neg Vehicle (DMSO) (Negative Control) Neg->Assay Introduce to Result_E Expected Result: P-gp Inhibition Assay->Result_E Yields Result_P Expected Result: P-gp Inhibition Assay->Result_P Yields Result_N Expected Result: No Inhibition Assay->Result_N Yields G start Start plate Seed P-gp expressing cells (e.g., L-MDR1) in 96-well plate start->plate incubate1 Incubate cells for 24h to allow attachment plate->incubate1 add_compounds Add Test Compound (this compound) and Controls (Verapamil, Vehicle) incubate1->add_compounds add_calcein Add Calcein-AM (P-gp substrate) add_compounds->add_calcein incubate2 Incubate for 45 min at 37°C (allows uptake and efflux) add_calcein->incubate2 wash Wash cells with ice-cold PBS incubate2->wash read Measure intracellular fluorescence (Ex: 488nm, Em: 530nm) wash->read analyze Analyze Data: Calculate % Inhibition and IC50 read->analyze end End analyze->end G cluster_cell Host Cell HIV_RNA Viral RNA RT Reverse Transcriptase (RT) HIV_RNA->RT Viral_DNA Viral DNA RT->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration Provirus Provirus Integration->Provirus Replication Production of New Virus Provirus->Replication Inhibitor This compound or Positive Control (AZT) Inhibitor->RT Binds to & Inhibits

Structure-Activity Relationship of Euonymine Derivatives: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of Euonymine derivatives, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. While comprehensive SAR studies on a wide range of this compound analogs are limited in publicly available literature, this guide synthesizes the existing information on this compound and its closely related derivative, Euonyminol octaacetate, to offer insights into their biological activities and the structural features that govern them.

This compound, a complex sesquiterpenoid alkaloid, and its derivatives have garnered attention for their potential pharmacological activities, notably as anti-HIV agents and inhibitors of P-glycoprotein (P-gp), a key protein in multidrug resistance.[1][2] The core structure of these compounds is Euonyminol, a highly hydroxylated dihydro-β-agarofuran.[1][2] The diverse biological activities of this compound and its analogs are largely attributed to the nature and pattern of acylations on this core structure.

Comparative Biological Activities

Initial studies have highlighted the distinct biological profiles of this compound and Euonyminol octaacetate. This compound exhibits anti-HIV activity, while Euonyminol octaacetate is recognized for its P-glycoprotein inhibitory effects.[1] This clear divergence in activity underscores the critical role of the acylation pattern in determining the therapeutic potential of these derivatives.

Table 1: Biological Activities of this compound and Euonyminol Octaacetate

CompoundCore StructureKey Structural FeaturesPrimary Biological Activity
This compound EuonyminolSix acetyl groups and a 14-membered bislactone ring formed by a substituted pyridine (B92270) dicarboxylic acid.Anti-HIV
Euonyminol octaacetate EuonyminolEight acetyl groups on the nine available hydroxyl groups.P-glycoprotein Inhibition

Structure-Activity Relationship Insights

The comparison between this compound and Euonyminol octaacetate provides foundational insights into the SAR of this class of compounds:

  • The Macrocyclic Bislactone Ring: The presence of the 14-membered bislactone ring in this compound, formed by the linkage of a pyridine dicarboxylic acid to the Euonyminol core, appears to be a critical determinant for its anti-HIV activity. This complex macrocyclic structure likely plays a crucial role in the molecule's interaction with its viral target.

  • Acetylation Pattern: The degree and position of acetylation on the Euonyminol core significantly influence the biological activity. The octa-acetylation in Euonyminol octaacetate is key to its P-glycoprotein inhibitory function. This suggests that extensive acetylation might be a strategy to enhance P-gp inhibition in this class of molecules. Conversely, the specific pattern of six acetyl groups in this compound, combined with the macrocycle, directs its activity towards HIV.

Experimental Protocols

The evaluation of the biological activities of this compound derivatives relies on specific and sensitive assays. Below are generalized protocols for assessing anti-HIV activity and P-glycoprotein inhibition, which are central to the SAR studies of these compounds.

Anti-HIV Activity Assay (Conceptual)

A common method to assess anti-HIV activity is to measure the inhibition of viral replication in a cell-based assay.

  • Cell Culture: Human T-lymphocyte cell lines (e.g., MT-4 or CEM-SS) are cultured under standard conditions.

  • Viral Infection: Cells are infected with a known titer of an HIV-1 laboratory strain.

  • Compound Treatment: Immediately after infection, the cells are treated with various concentrations of the this compound derivatives. A positive control (e.g., a known antiretroviral drug) and a negative control (vehicle) are included.

  • Incubation: The treated and infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).

  • Quantification of Viral Replication: The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (IC50) is calculated from the dose-response curve.

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from cells overexpressing P-gp.

  • Cell Culture: A cell line that overexpresses P-gp (e.g., a multidrug-resistant cancer cell line like KB-V1) and its parental sensitive cell line (KB-3-1) are cultured.

  • Compound Pre-incubation: The cells are pre-incubated with various concentrations of the this compound derivatives or a known P-gp inhibitor (positive control, e.g., verapamil) for a short period (e.g., 30 minutes).

  • Rhodamine 123 Loading: Rhodamine 123 is added to the cell culture medium and incubated to allow for its uptake into the cells.

  • Efflux Measurement: The intracellular accumulation of Rhodamine 123 is measured using a flow cytometer or a fluorescence plate reader. Inhibition of P-gp will result in increased intracellular fluorescence.

  • Data Analysis: The concentration of the compound that causes 50% of the maximum inhibition of Rhodamine 123 efflux (IC50) is determined from the dose-response curve.

Visualizing the Structure-Activity Relationship Logic

The following diagram illustrates the logical relationship between the structural modifications of the Euonyminol core and the resulting biological activities.

SAR_Logic cluster_core Euonyminol Core cluster_derivatives Derivatives cluster_modifications Structural Modifications cluster_activities Biological Activities Euonyminol Euonyminol (Dihydro-β-agarofuran) Acylation Acylation Pattern Euonyminol->Acylation Modification This compound This compound Macrocycle Macrocyclic Bislactone Anti_HIV Anti-HIV Activity This compound->Anti_HIV Leads to Euonyminol_octaacetate Euonyminol octaacetate Pgp_Inhibition P-gp Inhibition Euonyminol_octaacetate->Pgp_Inhibition Leads to Acylation->this compound Specific Pattern + Macrocyclization Acylation->Euonyminol_octaacetate Extensive Acetylation

Caption: Logical flow from the core structure to biological activity.

Future Directions and Conclusion

The preliminary data on this compound and Euonyminol octaacetate lay the groundwork for more extensive SAR studies. Future research should focus on the systematic synthesis of a library of this compound derivatives with varied acylation patterns, different macrocyclic linkers, and modifications at other positions of the Euonyminol core. Such studies, coupled with robust biological evaluation, will be crucial for elucidating a more detailed SAR and for the rational design of novel and potent therapeutic agents based on the this compound scaffold. The distinct activities observed so far highlight the potential of this natural product family as a source of inspiration for the development of new drugs targeting viral infections and multidrug resistance.

References

Validating the Specificity of Euonymine in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex sesquiterpenoid alkaloid that has garnered interest for its reported biological activities, including the inhibition of P-glycoprotein (P-gp) and anti-HIV properties.[1][2] The validation of its specificity is crucial for its potential development as a therapeutic agent or a research tool. This guide provides a comparative overview of this compound against other natural compounds with similar activities, outlines key experimental protocols for specificity validation, and visualizes the relevant biological pathways and experimental workflows.

Due to the limited availability of specific quantitative data for this compound in the public domain, this guide will focus on a qualitative comparison for this compound and a quantitative comparison for well-characterized alternative compounds. This approach highlights the necessity for further rigorous experimental validation of this compound's bioactivities.

Comparative Analysis of P-glycoprotein Inhibitors

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells and affects the pharmacokinetics of many drugs.[3][4][5] Natural products are a rich source of P-gp inhibitors.

Table 1: Comparison of this compound with Alternative Natural P-gp Inhibitors

CompoundClassMechanism of Action (General)IC50 (µM)Source Organism (Example)
This compound Sesquiterpenoid AlkaloidP-gp Inhibition (Specific mechanism not fully elucidated)Data not availableEuonymus species
Veramil PhenylalkylamineCompetitive inhibitor, may interfere with ATP hydrolysis1.1 - 5.7Synthetic (often used as a reference)
Quercetin FlavonoidCompetitive inhibition, ATPase modulation5.8Various plants (e.g., onions, apples)
Ginsenoside Rb1 Triterpene SaponinDownregulation of MDR1 gene expression, ATPase modulation~15Panax ginseng
Piperine AlkaloidNon-competitive inhibition, ATPase modulation11.2Piper nigrum (Black pepper)
Curcumin PolyphenolDownregulation of MDR1 gene expression, ATPase modulation5.3Curcuma longa (Turmeric)

Note: IC50 values can vary depending on the cell line and assay conditions.

Comparative Analysis of Anti-HIV Agents

The HIV life cycle presents multiple targets for therapeutic intervention, including viral entry, reverse transcription, integration, and protease activity. Natural products have been a valuable source of lead compounds for anti-HIV drug discovery.

Table 2: Comparison of this compound with Alternative Natural Anti-HIV Agents

CompoundClassPrimary Anti-HIV TargetIC50 (µM)Source Organism (Example)
This compound Sesquiterpenoid AlkaloidAnti-HIV activity reported (Specific target not identified)Data not availableEuonymus species
Calanolide A CoumarinNon-nucleoside Reverse Transcriptase Inhibitor (NNRTI)0.034Calophyllum lanigerum
Betulinic Acid TriterpenoidMaturation Inhibitor (Targets Gag processing)0.02Betula species (Birch)
Michellamine B AlkaloidReverse Transcriptase and Protease Inhibitor0.012 (RT), 0.2 (Protease)Ancistrocladus korupensis
EGCG Flavonoid (Catechin)Entry Inhibitor (Binds to CD4)0.1 - 1.0Camellia sinensis (Green tea)

Note: IC50 values can vary depending on the viral strain, cell line, and assay conditions.

Experimental Protocols for Specificity Validation

To rigorously validate the specificity of this compound, a series of cellular and biochemical assays are recommended.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.

  • Objective: To determine if this compound directly binds to P-glycoprotein or a specific HIV-related protein in intact cells.

  • Methodology:

    • Treat cells expressing the target protein (e.g., P-gp overexpressing cell line or HIV-infected cells) with this compound or a vehicle control.

    • Heat the treated cells across a range of temperatures.

    • Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

    • Quantify the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Target Identification: Affinity-Based Pull-Down Assays

This technique helps to identify the direct binding partners of a small molecule from a complex protein mixture.

  • Objective: To identify the cellular proteins that directly interact with this compound.

  • Methodology:

    • Synthesize a derivative of this compound with an affinity tag (e.g., biotin) attached via a linker.

    • Immobilize the biotinylated this compound onto streptavidin-coated beads.

    • Incubate the beads with a cell lysate.

    • Wash away non-binding proteins.

    • Elute the proteins that are specifically bound to this compound.

    • Identify the eluted proteins using mass spectrometry.

Functional Assays for P-glycoprotein Inhibition
  • Rhodamine 123 Efflux Assay: A common method to assess P-gp activity.

    • Objective: To quantify the inhibitory effect of this compound on P-gp efflux activity.

    • Methodology:

      • Use a cell line that overexpresses P-gp (e.g., MCF7/ADR).

      • Incubate the cells with the fluorescent P-gp substrate Rhodamine 123 in the presence of varying concentrations of this compound or a known inhibitor (e.g., Verapamil).

      • Measure the intracellular fluorescence using flow cytometry or a fluorescence plate reader.

      • Increased intracellular fluorescence indicates inhibition of P-gp-mediated efflux.

  • ATPase Activity Assay: Measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.

    • Objective: To determine if this compound modulates the ATPase activity of P-gp.

    • Methodology:

      • Use membrane vesicles prepared from P-gp-overexpressing cells.

      • Incubate the vesicles with ATP and varying concentrations of this compound.

      • Measure the amount of inorganic phosphate (B84403) released using a colorimetric assay.

      • Stimulation or inhibition of ATPase activity provides insights into the mechanism of interaction.

Anti-HIV Activity Assays
  • HIV-1 Replication Assay:

    • Objective: To determine the concentration at which this compound inhibits HIV-1 replication.

    • Methodology:

      • Infect susceptible cells (e.g., TZM-bl cells or peripheral blood mononuclear cells) with HIV-1.

      • Treat the infected cells with a range of concentrations of this compound.

      • After a set incubation period, measure viral replication by quantifying the activity of viral enzymes like reverse transcriptase in the cell supernatant or by measuring the expression of a reporter gene (e.g., luciferase) in the cells.

  • Enzyme Inhibition Assays:

    • Objective: To identify the specific viral enzyme targeted by this compound.

    • Methodology:

      • Perform in vitro enzyme activity assays using purified recombinant HIV-1 reverse transcriptase, protease, or integrase.

      • Incubate the enzyme with its substrate and varying concentrations of this compound.

      • Measure the enzyme activity to determine the inhibitory potential of this compound.

Visualizations

Signaling Pathways and Experimental Workflows

P_glycoprotein_Inhibition_Workflow cluster_assays Cellular Assays for P-gp Inhibition rhodamine Rhodamine 123 Efflux Assay Data Quantitative Data (IC50, Kd) rhodamine->Data atpase ATPase Activity Assay atpase->Data cetsa Cellular Thermal Shift Assay (CETSA) Pgp P-glycoprotein (P-gp) cetsa->Pgp pulldown Affinity Pull-Down Assay pulldown->Pgp This compound This compound Cell P-gp Overexpressing Cell Line This compound->Cell Pgp->Data Cell->rhodamine Cell->atpase Cell->cetsa Cell->pulldown HIV_Inhibition_Targets cluster_lifecycle HIV Life Cycle Entry Viral Entry (Binding & Fusion) RT Reverse Transcription Integration Integration Protease Protease-mediated Maturation This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Entry ? Inhibition->RT ? Inhibition->Integration ? Inhibition->Protease ? Specificity_Validation_Logic Start Hypothesis: This compound is a specific P-gp/HIV inhibitor Target_Engagement Confirm Target Engagement (e.g., CETSA) Start->Target_Engagement Target_ID Identify Direct Targets (e.g., Pull-down) Target_Engagement->Target_ID Functional_Assay Quantify Functional Activity (e.g., Efflux, Enzyme Assays) Target_ID->Functional_Assay Off_Target Assess Off-Target Effects (e.g., Kinase Panel Screen) Functional_Assay->Off_Target Conclusion Conclusion on Specificity Off_Target->Conclusion

References

Safety Operating Guide

Proper Disposal of Euonymine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Euonymine was not located. The following disposal procedures are based on the known hazards of its parent compound, Pyridine (B92270), and general best practices for hazardous chemical waste. It is imperative to handle this compound with, at minimum, the same precautions as Pyridine. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements. This guide provides essential safety and logistical information to ensure the safety of laboratory personnel and compliance with regulatory standards.

This compound, a sesquiterpene pyridine alkaloid, requires careful handling and disposal due to its potential toxicity. Based on information for related compounds, it should be treated as a hazardous waste. The following procedures provide a framework for its safe management and disposal in a laboratory setting.

Immediate Safety Considerations

Before handling this compound, it is crucial to be aware of its potential hazards. As a pyridine alkaloid, it should be assumed to be toxic if swallowed or in contact with skin.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard lab coat should be worn.

  • Respiratory Protection: If working outside a fume hood or with the potential for aerosolization, use a NIOSH-approved respirator.

Step-by-Step Disposal Procedures

The proper disposal of this compound waste is critical to prevent environmental contamination and ensure personnel safety.

Step 1: Waste Collection

  • Collect all this compound waste, including pure substance, contaminated solutions, and any materials used for spill cleanup, in a designated hazardous waste container.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.

Step 2: Container Requirements

  • Use a leak-proof, sealable, and airtight container made of a material compatible with pyridine compounds.[1] High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

  • The container must be in good condition, free from cracks or leaks.[2]

  • Ensure the container has a secure, screw-on cap to prevent spills.[3]

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste".[2]

  • The label must include the full chemical name: "this compound". Avoid abbreviations or chemical formulas.[4]

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date of waste generation and the name of the principal investigator or responsible person.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated, secure hazardous waste storage area.

  • Segregate the this compound waste from incompatible materials, such as strong oxidizers and acids.

  • The storage area should be well-ventilated.

Step 5: Final Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to dispose of this compound waste down the drain or in regular trash.

  • The likely method of disposal for pyridine-containing waste is incineration at a licensed hazardous waste facility.

Quantitative Data for Pyridine (as a baseline for this compound)

The following table summarizes key quantitative data for Pyridine, which should be considered as a baseline for handling this compound.

ParameterValueReference
Chemical Formula C₅H₅N
Molar Mass 79.1 g/mol
Boiling Point 115 °C
Flash Point 20 °C
Oral LD50 (Rat) 891 mg/kg

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

EuonymineDisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe spill Spill Occurs start->spill collect_waste Collect Waste in a Designated, Compatible Container ppe->collect_waste check_container Ensure Container is: - Leak-proof - Sealable (Screw-top lid) - In good condition collect_waste->check_container label_container Label Container with: - 'Hazardous Waste' - 'this compound' - Concentration & Quantity - Date & PI Name check_container->label_container Container OK store_waste Store in Designated Hazardous Waste Area label_container->store_waste segregate Segregate from Incompatible Materials (e.g., strong oxidizers, acids) store_waste->segregate contact_ehs Contact Institutional EHS for Waste Pickup segregate->contact_ehs disposal Professional Disposal (Likely Incineration) contact_ehs->disposal absorb Absorb with Inert Material (e.g., vermiculite, sand) spill->absorb collect_spill Collect Absorbed Material into Hazardous Waste Container absorb->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->label_container

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Euonymine
Reactant of Route 2
Euonymine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.